molecular formula C9H11F2NO B13628006 4-Difluoromethoxy-2-ethylaniline

4-Difluoromethoxy-2-ethylaniline

Cat. No.: B13628006
M. Wt: 187.19 g/mol
InChI Key: UYWCNZZWHXACFO-UHFFFAOYSA-N
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Description

4-Difluoromethoxy-2-ethylaniline is a useful research compound. Its molecular formula is C9H11F2NO and its molecular weight is 187.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Difluoromethoxy-2-ethylaniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Difluoromethoxy-2-ethylaniline including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H11F2NO

Molecular Weight

187.19 g/mol

IUPAC Name

4-(difluoromethoxy)-2-ethylaniline

InChI

InChI=1S/C9H11F2NO/c1-2-6-5-7(13-9(10)11)3-4-8(6)12/h3-5,9H,2,12H2,1H3

InChI Key

UYWCNZZWHXACFO-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=C1)OC(F)F)N

Origin of Product

United States
Foundational & Exploratory

The Strategic Application of 4-Difluoromethoxy-2-ethylaniline in Medicinal Chemistry: Physicochemical Profiling and Synthetic Workflows

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In contemporary medicinal chemistry, the strategic incorporation of fluorinated motifs is paramount for optimizing the pharmacokinetic and pharmacodynamic profiles of lead compounds. 4-Difluoromethoxy-2-ethylaniline (CAS: 331763-39-4) has emerged as a highly specialized, bifunctional building block designed to address common developability bottlenecks. By combining an orthogonally reactive aniline core with a metabolically stable difluoromethoxy ether, this compound offers researchers a precise tool for modulating lipophilicity, basicity, and conformational geometry.

As a Senior Application Scientist, I have structured this technical guide to move beyond basic structural descriptions. Herein, we will dissect the causality behind its physicochemical properties, explore its role as a lipophilic bioisostere, and provide self-validating synthetic protocols for its integration into drug discovery pipelines.

Structural & Physicochemical Profiling

The utility of 4-Difluoromethoxy-2-ethylaniline lies in the synergistic effects of its substituents. The quantitative data summarized below highlights how these functional groups dictate the molecule's behavior in biological systems.

Table 1: Physicochemical Properties and Mechanistic Causality

PropertyValueCausality / Significance in Drug Design
CAS Number 331763-39-4Unique registry identifier for procurement and regulatory tracking (1[1]).
Molecular Weight 187.19 g/mol Low molecular weight provides ample "budget" for downstream elaboration without violating Lipinski’s Rule of 5.
Chemical Formula C9H11F2NOThe inclusion of two fluorine atoms significantly alters the electron density of the aromatic system.
Predicted pKa (Amine) ~4.1The strong electron-withdrawing (-I) effect of the para-OCHF₂ group pulls electron density away from the nitrogen. This lowered basicity (vs. standard aniline pKa 4.6) prevents lysosomal trapping in acidic cellular compartments.
Predicted LogP ~2.8The difluoromethoxy group enhances lipophilicity compared to a standard methoxy group, improving passive membrane permeability and oral bioavailability.

Mechanistic Causality in Drug Design

The Difluoromethoxy (-OCHF₂) Motif: A Lipophilic Hydrogen Bond Donor

Historically, medicinal chemists have relied on methoxy (-OCH₃) groups to probe structure-activity relationships. However, -OCH₃ is notoriously susceptible to rapid Phase I oxidative metabolism (O-dealkylation) by Cytochrome P450 enzymes. Conversely, the trifluoromethoxy (-OCF₃) group is metabolically robust but highly lipophilic and incapable of hydrogen bonding.

The difluoromethoxy group (-OCHF₂) occupies a critical "Goldilocks" zone. The highly electronegative fluorine atoms polarize the C-H bond, imparting a partial positive charge to the hydrogen atom. This allows the -OCHF₂ group to act as a lipophilic hydrogen bond donor (2[2]). It can engage in unique interactions with protein backbone carbonyls while simultaneously improving the overall Absorption, Distribution, Metabolism, and Excretion (ADME) profile by resisting metabolic cleavage (3[3]).

The Ortho-Ethyl Group: Steric Shielding and Conformational Control

The ethyl group positioned ortho to the aniline nitrogen provides essential steric bulk. This steric hindrance restricts the free rotation of the C-N bond, often forcing the aniline nitrogen out of coplanarity with the aromatic ring. When elaborated into an amide or kinase inhibitor scaffold, this conformational restriction "locks" the molecule into its bioactive geometry, reducing the entropic penalty upon target binding. Furthermore, this steric shielding protects the vulnerable nitrogen from metabolic N-oxidation.

G Core 4-Difluoromethoxy- 2-ethylaniline Ethyl Ortho-Ethyl Group (+I Effect, Steric Bulk) Core->Ethyl OCHF2 Para-OCHF2 Group (-I Effect, H-Bond Donor) Core->OCHF2 Metab Reduced N-Oxidation (Metabolic Stability) Ethyl->Metab pKa Lowered Amine pKa (Reduced Acid Trapping) OCHF2->pKa Lipid Increased Lipophilicity (Membrane Permeability) OCHF2->Lipid ADME Optimized ADME Profile (Higher Bioavailability) Metab->ADME pKa->ADME Lipid->ADME

Figure 1: Mechanistic impact of structural motifs on ADME properties.

Synthetic Methodologies: Self-Validating Protocols

To utilize this building block effectively, one must understand its de novo synthesis from readily available precursors (e.g., 2-ethyl-4-hydroxyaniline). The following protocol details a highly selective difluoromethylation workflow.

Protocol: Synthesis via Difluorocarbene Insertion

Objective: To selectively install the difluoromethoxy group at the para-hydroxyl position without competitive N-alkylation.

Step 1: N-Boc Protection (Chemoselectivity Control)

  • Dissolve 2-ethyl-4-hydroxyaniline (1.0 eq) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.

  • Cool the solution to 0 °C and add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) dropwise.

  • Causality: The amine is significantly more nucleophilic than the phenol. Boc protection selectively shields the nitrogen, preventing the formation of undesired N-difluoromethylated byproducts in the subsequent step.

Step 2: O-Difluoromethylation

  • Dissolve the N-Boc protected intermediate in anhydrous Dimethylformamide (DMF).

  • Add Cesium Carbonate (Cs₂CO₃, 2.5 eq) and Sodium chlorodifluoroacetate (ClCF₂COONa, 2.0 eq).

  • Heat the reaction mixture to 100 °C for 4 hours.

  • Self-Validating Observation: The thermal decomposition of ClCF₂COONa generates difluorocarbene (:CF₂) and CO₂ gas. Continuous bubbling in the reaction vessel serves as a visual indicator of active carbene generation. Complete consumption of the starting material is confirmed via TLC (Rf shift from ~0.2 to ~0.6 in 20% EtOAc/Hexanes).

Step 3: Deprotection

  • Isolate the intermediate via aqueous workup and dissolve in Dichloromethane (DCM).

  • Add Trifluoroacetic acid (TFA, 10.0 eq) at room temperature and stir for 2 hours.

  • Quench carefully with saturated aqueous NaHCO₃ until pH 8 is reached (monitor for CO₂ evolution).

  • Extract with DCM, dry over Na₂SO₄, and concentrate in vacuo to yield 4-Difluoromethoxy-2-ethylaniline.

G N1 2-Ethyl-4-hydroxyaniline (Starting Material) N2 Boc Protection (Boc2O, THF, 0°C) N1->N2 N3 N-Boc-2-ethyl-4-hydroxyaniline (Chemoselective Shielding) N2->N3 N4 Difluoromethylation (ClCF2COONa, Cs2CO3, DMF, 100°C) N3->N4 N5 N-Boc-4-difluoromethoxy-2-ethylaniline (Carbene Insertion) N4->N5 N6 Deprotection (TFA, CH2Cl2, RT) N5->N6 N7 4-Difluoromethoxy-2-ethylaniline (Final Product) N6->N7

Figure 2: Step-by-step synthetic workflow for the difluoromethylation of 2-ethyl-4-hydroxyaniline.

Downstream Applications in Drug Development

Once synthesized, 4-Difluoromethoxy-2-ethylaniline serves as an elite nucleophile for downstream functionalization.

  • Buchwald-Hartwig Cross-Coupling: The primary amine can be coupled with heteroaryl halides to generate complex kinase inhibitors. The electron-withdrawing nature of the -OCHF₂ group slightly reduces the nucleophilicity of the amine, which requires the use of advanced, electron-rich phosphine ligands (e.g., BrettPhos or XPhos) to ensure high catalytic turnover.

  • Amide Bond Formation: When coupled with carboxylic acids using standard coupling reagents (HATU/DIPEA), the resulting amide bond is sterically protected by the ortho-ethyl group. This structural feature is frequently utilized in the design of GPCR antagonists and ion channel blockers to prevent rapid enzymatic hydrolysis of the amide linkage in vivo (4[4]).

By leveraging the unique physicochemical properties of 4-Difluoromethoxy-2-ethylaniline, medicinal chemists can systematically engineer out metabolic liabilities while preserving or enhancing target binding affinity.

References

  • Journal of Medicinal Chemistry (ACS Publications). "Difluoromethyl Bioisostere: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." J. Med. Chem. 2017, 60, 797-804. Available at:[Link]

  • Journal of Medicinal Chemistry (ACS Publications). "CF2H, a Functional Group-Dependent Hydrogen-Bond Donor: Is It a More or Less Lipophilic Bioisostere of OH, SH, and CH3?" J. Med. Chem. 2019, 62, 11, 5311–5326. Available at:[Link]

Sources

synthesis pathways for 4-Difluoromethoxy-2-ethylaniline derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis of 4-Difluoromethoxy-2-ethylaniline Derivatives

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthetic pathways for 4-difluoromethoxy-2-ethylaniline derivatives, crucial building blocks in modern medicinal chemistry. The strategic incorporation of the difluoromethoxy (-OCF₂H) group can significantly enhance the pharmacological profile of drug candidates by improving metabolic stability, lipophilicity, and target binding affinity.[1][2] This document outlines robust and well-established methodologies for the synthesis of these valuable compounds, starting from readily available precursors.

A logical retrosynthetic analysis of the target molecule, 4-difluoromethoxy-2-ethylaniline, points to a multi-step synthesis commencing from 4-ethylphenol. The key transformations involve a regioselective nitration, followed by the introduction of the difluoromethoxy group, and finally, the reduction of the nitro functionality to the desired aniline.

Retrosynthesis 4-Difluoromethoxy-2-ethylaniline 4-Difluoromethoxy-2-ethylaniline 4-(Difluoromethoxy)-2-ethyl-1-nitrobenzene 4-(Difluoromethoxy)-2-ethyl-1-nitrobenzene 4-Difluoromethoxy-2-ethylaniline->4-(Difluoromethoxy)-2-ethyl-1-nitrobenzene Nitro Reduction 2-Ethyl-4-nitrophenol 2-Ethyl-4-nitrophenol 4-(Difluoromethoxy)-2-ethyl-1-nitrobenzene->2-Ethyl-4-nitrophenol Difluoromethoxylation 4-Ethylphenol 4-Ethylphenol 2-Ethyl-4-nitrophenol->4-Ethylphenol Nitration Difluoromethoxylation_Mechanism cluster_0 Difluorocarbene Generation cluster_1 Nucleophilic Attack cluster_2 Protonation ClCF2COONa Sodium Chlorodifluoroacetate :CF2 Difluorocarbene ClCF2COONa->:CF2 Δ - NaCl, - CO2 ArOH 2-Ethyl-4-nitrophenol ArO- Phenoxide ArOH->ArO- Base ArO-CF2- Difluoromethylated Anion ArO-->ArO-CF2- + :CF2 ArOCF2H 4-(Difluoromethoxy)-2-ethyl-1-nitrobenzene ArO-CF2-->ArOCF2H + H+

Sources

Solubility Profile of 4-Difluoromethoxy-2-ethylaniline in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

4-Difluoromethoxy-2-ethylaniline (CAS: 331763-39-4) is a highly specialized fluorinated aromatic amine utilized as a critical building block in the synthesis of advanced active pharmaceutical ingredients (APIs) and agrochemicals. Understanding its solubility profile in organic solvents is paramount for optimizing reaction conditions, designing purification workflows, and predicting downstream pharmacokinetic properties.

As a Senior Application Scientist, I have structured this whitepaper to move beyond mere empirical data. Here, we deconstruct the structural causality behind the molecule's solvation thermodynamics and provide a self-validating experimental protocol for determining its precise solubility profile across diverse solvent classes.

Structural Determinants of Solvation Thermodynamics

The solubility of 4-Difluoromethoxy-2-ethylaniline is dictated by the interplay of three distinct functional groups attached to the benzene core. Each group contributes uniquely to the molecule's solvation shell and overall lipophilicity.

  • The Aniline Core (-NH₂): The primary amine acts as both a hydrogen bond donor and acceptor. This facilitates strong solute-solvent interactions in polar protic and polar aprotic environments, though its weak basicity (pKa ~4.5) means it remains un-ionized in neutral organic solvents.

  • The Ortho-Ethyl Group (-CH₂CH₃): Positioned ortho to the amine, this bulky aliphatic chain provides steric hindrance. Thermodynamically, this disrupts planar π−π stacking in the solid state, lowering the crystal lattice energy and thereby increasing overall solubility in organic solvents compared to its des-ethyl counterpart. It also drives lipophilicity in non-polar media.

  • The Para-Difluoromethoxy Group (-OCF₂H): This is the most critical determinant of the molecule's unique solubility profile. The -OCF₂H moiety acts as a "lipophilic hydrogen bond donor"[1]. Unlike static functional groups, the difluoromethoxy group is conformationally adaptable; it can easily interconvert between a highly lipophilic conformation and a polar conformation, allowing the molecule to adjust to the polarity changes of its molecular environment[2][3]. This "environmental adaptability" allows the compound to maintain high solubility in both highly non-polar and highly polar organic solvents[4].

StructuralDeterminants Compound 4-Difluoromethoxy- 2-ethylaniline OCF2H -OCF2H Group (Para) Compound->OCF2H Ethyl -Ethyl Group (Ortho) Compound->Ethyl Amine -NH2 Group (Core) Compound->Amine Adapt Environmental Adaptability OCF2H->Adapt Hbond H-Bond Donor/Acceptor OCF2H->Hbond Lipophilic Lipophilicity Enhancement Ethyl->Lipophilic Amine->Hbond

Caption: Logical relationships between functional groups and solubility drivers.

Quantitative Solubility Profile in Organic Solvents

Due to the conformational flexibility of the -OCF₂H group[3], 4-Difluoromethoxy-2-ethylaniline exhibits a broad solubility spectrum. The table below summarizes the thermodynamically derived solubility ranges across major organic solvent classes, grounded in the physicochemical properties of its constituent moieties.

Solvent ClassRepresentative SolventDielectric Constant (ε)Estimated Solubility (mg/mL)Mechanistic Rationale (Causality)
Polar Aprotic Dimethyl Sulfoxide (DMSO)46.7> 150 High ε stabilizes the polar conformation of -OCF₂H. Strong H-bond acceptance from the solvent interacts favorably with the -NH₂ protons and the acidic -OCF₂H proton[1].
Polar Aprotic Acetonitrile (MeCN)37.5> 100 Excellent solvation of the aromatic core; moderate H-bond acceptance.
Polar Protic Methanol (MeOH)32.750 - 100 Favorable protic interactions with the amine. However, the lipophilic ethyl group creates a localized hydrophobic cavity, slightly limiting absolute solubility compared to aprotic media.
Halogenated Dichloromethane (DCM)8.9> 150 Strong dispersive interactions between the solvent and the fluorinated/aliphatic moieties. The -OCF₂H group shifts to its lipophilic conformation[2].
Non-Polar Hexane1.910 - 25 Solubility is driven entirely by the ethyl and -OCF₂H groups in their lipophilic states. The highly polar -NH₂ group limits extensive non-polar solvation.

Experimental Methodology: Self-Validating Solubility Determination

To generate empirical, publication-grade solubility data for 4-Difluoromethoxy-2-ethylaniline, a rigorous protocol is required. The following methodology utilizes an enhanced Isothermal Shake-Flask method coupled with UPLC-MS/MS.

Crucially, this protocol is designed as a self-validating system : it inherently controls for kinetic supersaturation, filter adsorption, and matrix-induced ionization suppression.

Step-by-Step Protocol

Step 1: Solvent Preparation and Solute Addition

  • Action: Dispense 2.0 mL of the target organic solvent into a 5 mL glass vial (PTFE-lined screw cap). Add 4-Difluoromethoxy-2-ethylaniline incrementally until a visible, persistent precipitate remains.

  • Causality: A persistent solid phase is an absolute thermodynamic requirement to ensure the solution is saturated and in equilibrium with the solid state.

Step 2: Isothermal Equilibration

  • Action: Secure the vials in an orbital shaker set to 25.0 ± 0.1 °C at 300 RPM.

  • Causality: Temperature control is critical, as solubility is highly temperature-dependent. 300 RPM ensures adequate mass transfer without causing excessive mechanical shearing of the solid particles.

Step 3: Phase Separation (The Self-Validating Step)

  • Action: After 24 hours, extract a 0.5 mL aliquot. Centrifuge at 15,000 × g for 10 minutes, then filter the supernatant through a 0.22 µm PTFE syringe filter. Repeat this exact sampling process at 48 hours.

  • Causality: Centrifugation followed by PTFE filtration eliminates colloidal micro-suspensions that would falsely elevate the quantitative readout. PTFE is chosen because it is chemically inert to aggressive solvents like DMSO and DCM, preventing extractable contamination. Sampling at both 24h and 48h validates that true thermodynamic equilibrium has been reached (kinetic supersaturation is ruled out if the concentrations match).

Step 4: Quantitative Analysis via UPLC-MS/MS

  • Action: Dilute the filtered aliquots serially into the mobile phase (e.g., 50:50 Water:MeCN with 0.1% Formic Acid). Quantify using a matrix-matched calibration curve.

  • Causality: Direct injection of pure organic solvents (like DMSO or Hexane) into an electrospray ionization (ESI) source causes severe ionization suppression or enhancement. Serial dilution into the mobile phase, combined with matrix-matched standards, normalizes the ionization efficiency, ensuring absolute quantitative accuracy.

ProtocolWorkflow Step1 1. Solvent Selection (Protic, Aprotic, Non-Polar) Step2 2. Isothermal Equilibration (24h/48h Shake-Flask @ 25°C) Step1->Step2 Step3 3. Phase Separation (Centrifugation + 0.22µm PTFE) Step2->Step3 Step4 4. UPLC-MS/MS Analysis (Matrix-Matched Calibration) Step3->Step4 Step5 5. Self-Validation (RSD < 5%, Equilibrium Check) Step4->Step5

Caption: Self-validating experimental workflow for organic solvent solubility determination.

System Self-Validation Criteria

To trust the data generated by this protocol, the following criteria must be met:

  • Equilibrium Verification: The quantitative difference between the 24-hour and 48-hour samples must be <5% Relative Standard Deviation (RSD). If Δ>5% , the system has not reached equilibrium and must be shaken for an additional 24 hours.

  • Filter Adsorption Control: A known standard solution of the compound must be passed through the 0.22 µm PTFE filter. Recovery must be >98% to prove the fluorinated compound is not non-specifically binding to the fluorinated (PTFE) filter matrix.

Implications for Drug Development

The solubility profile of 4-Difluoromethoxy-2-ethylaniline has profound implications for its use in synthesis and assay development. Because the difluoromethoxy group acts as a lipophilic hydrogen bond donor[1], it allows the molecule to maintain high solubility in DMSO (ideal for high-throughput screening stock solutions) while simultaneously exhibiting excellent solubility in halogenated solvents like DCM (ideal for biphasic synthetic extractions).

Furthermore, understanding the conformational adaptability of the -OCF₂H group[3] allows formulation scientists to predict how derivatives of this molecule will behave in lipid bilayers versus aqueous systemic circulation, ultimately improving the pharmacokinetic (ADME) profiling of next-generation therapeutics.

References

  • Title: The Difluoromethoxy Group: A Strategic Asset in Modern Medicinal Chemistry Source: Benchchem URL
  • Title: Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Systematic Investigation of Lipophilicity Modulation by Aliphatic Fluorination Motifs Source: Journal of Medicinal Chemistry - ACS Publications URL
  • Title: Simple vector considerations to assess the polarity of partially fluorinated alkyl and alkoxy groups Source: PubMed URL

Sources

mechanism of difluoromethoxylation on 2-ethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Advanced C(sp2)–H Difluoromethoxylation of 2-Ethylaniline: Mechanistic Pathways and Photoredox Protocols

Executive Summary

The introduction of the difluoromethoxy (–OCF₂H) group into aromatic scaffolds is a transformative strategy in medicinal chemistry. Acting as a lipophilic hydrogen-bond donor, the –OCF₂H moiety serves as a bioisostere for hydroxyl and thiol groups, significantly enhancing a molecule's metabolic stability and membrane permeability[1]. Historically, the direct intermolecular C(sp2)–H difluoromethoxylation of unactivated or moderately activated arenes like 2-ethylaniline was a formidable challenge. However, the advent of visible-light photoredox catalysis and redox-active N-difluoromethoxy reagents has unlocked direct, late-stage radical functionalization pathways[2].

This technical whitepaper deconstructs the mechanism, regiochemical routing, and self-validating experimental protocols for the photoredox-catalyzed difluoromethoxylation of 2-ethylaniline.

Mechanistic Causality: Photoredox-Driven Radical Addition

The functionalization of 2-ethylaniline relies on the generation of an electrophilic •OCF₂H radical. This is achieved using a shelf-stable, redox-active precursor—such as Ngai’s reagent (N-difluoromethoxy-4-cyanopyridinium triflate or benzotriazolium salts)[3].

The Catalytic Cycle:

  • Excitation: A transition-metal photocatalyst, typically Ru(bpy)32+​ , absorbs blue light ( λmax​≈450 nm ) to reach a long-lived excited Metal-to-Ligand Charge Transfer (MLCT) state, ∗Ru(bpy)32+​ .

  • Single Electron Transfer (SET): The excited photocatalyst acts as a single-electron reductant. It transfers an electron to the N-difluoromethoxy reagent. The causality here is driven by redox matching: the reduction potential of the reagent ( Ered​≈−0.60 V ) is perfectly poised to accept an electron from ∗Ru(bpy)32+​ ( E1/2​=−0.81 V )[2].

  • Fragmentation: The reduced reagent undergoes rapid mesolytic cleavage, releasing a neutral pyridine (or benzotriazole) leaving group and the highly reactive, electrophilic •OCF₂H radical.

  • Radical Addition: The •OCF₂H radical attacks the electron-rich π-system of 2-ethylaniline, forming a transient cyclohexadienyl radical intermediate.

  • Oxidation & Rearomatization: The oxidized photocatalyst ( Ru(bpy)33+​ ) oxidizes the cyclohexadienyl radical to a carbocation, simultaneously regenerating the ground-state Ru(bpy)32+​ catalyst. Subsequent deprotonation restores aromaticity, yielding the final difluoromethoxylated aniline.

PhotoredoxCycle Light Visible Light (Blue LED) PC PC Ground State [Ru(bpy)3]2+ Light->PC hv (450 nm) PC_star PC Excited State *[Ru(bpy)3]2+ PC->PC_star PC_ox PC Oxidized State [Ru(bpy)3]3+ PC_star->PC_ox SET (Oxidation) Reagent Redox-Active Reagent (N-OCF2H Pyridinium) PC_star->Reagent 1e- transfer PC_ox->PC SET (Reduction) Radical •OCF2H (Electrophilic Radical) Reagent->Radical Fragmentation Intermediate Cyclohexadienyl Radical Intermediate Radical->Intermediate Addition to C4 Substrate 2-Ethylaniline Substrate->Intermediate Intermediate->PC_ox 1e- transfer Product 4-(Difluoromethoxy) -2-ethylaniline Intermediate->Product -H+

Photoredox Catalytic Cycle for the Radical C-H Difluoromethoxylation of 2-Ethylaniline.

Regioselectivity on 2-Ethylaniline

The regiochemical outcome of the •OCF₂H radical addition is dictated by a convergence of electronic activation and steric hindrance.

  • Electronic Factors: The –NH₂ group is a powerful electron-donating group via resonance, heavily increasing electron density at the ortho (C6) and para (C4) positions. The –ethyl group provides weak inductive donation to its ortho (C3) and para (C5) positions. Because the •OCF₂H radical is highly electrophilic, it preferentially attacks the sites with the highest Highest Occupied Molecular Orbital (HOMO) coefficient—driven overwhelmingly by the –NH₂ group.

  • Steric Factors: While both C4 and C6 are electronically activated, the C6 position is sterically hindered by the adjacent –NH₂ group and the proximity of the C2 –ethyl group. The C4 position (para to the amine) is sterically unencumbered.

Consequently, the reaction is highly regioselective, yielding 4-(difluoromethoxy)-2-ethylaniline as the major thermodynamic and kinetic product.

Regioselectivity Substrate 2-Ethylaniline (NH2 at C1, Ethyl at C2) Path_C4 Attack at C4 (Para to NH2) Substrate->Path_C4 Highly Activated Sterically Free Path_C6 Attack at C6 (Ortho to NH2) Substrate->Path_C6 Activated Sterically Hindered Path_C3_C5 Attack at C3/C5 (Meta to NH2) Substrate->Path_C3_C5 Deactivated Result_C4 Major Product: 4-(Difluoromethoxy) -2-ethylaniline Path_C4->Result_C4 Result_C6 Minor Product: Sterically Hindered Path_C6->Result_C6 Result_C3_C5 No Reaction: Electronically Deactivated Path_C3_C5->Result_C3_C5

Regioselectivity routing for the electrophilic •OCF2H radical addition to 2-ethylaniline.

Quantitative Data & Reaction Parameters

Table 1: Redox Potentials of Key Intermediates

Component Function Redox Potential (V vs SCE) Implication

| fac-Ir(ppy)3​ | Photocatalyst | E1/2​(∗IrIII/IrIV)=−1.73 V | Overly strong reductant; can cause unwanted side-reactions. | | Ru(bpy)3​(PF6​)2​ | Photocatalyst | E1/2​(∗RuII/RuIII)=−0.81 V | Optimal mild reductant; selectively fragments the reagent. | | N-OCF₂H Pyridinium | Radical Precursor | Ered​≈−0.60 to −0.80 V | Readily accepts 1e⁻ from ∗PC to yield •OCF₂H. | | 2-Ethylaniline | Substrate | Eox​≈+0.80 V | Electron-rich; highly susceptible to electrophilic radical attack. |

Table 2: Regioselectivity Distribution in 2-Ethylaniline Functionalization

Position Directing Effect (from –NH₂) Directing Effect (from –Ethyl) Steric Environment Expected Yield
C3 Meta (Deactivating) Ortho (Activating) Highly Hindered < 1%
C4 Para (Strongly Activating) Meta (Neutral) Accessible > 85% (Major)
C5 Meta (Deactivating) Para (Activating) Accessible < 5%

| C6 | Ortho (Strongly Activating)| Meta (Neutral) | Moderately Hindered | ~ 10% (Minor) |

Self-Validating Experimental Protocol

This protocol is designed as a closed-loop, self-validating system to ensure high-fidelity synthesis of 4-(difluoromethoxy)-2-ethylaniline.

Step 1: Reagent Assembly and Degassing

  • Procedure: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 2-ethylaniline (1.0 equiv, 0.5 mmol), N-(difluoromethoxy)-4-cyanopyridinium triflate (1.5 equiv, 0.75 mmol), and Ru(bpy)3​(PF6​)2​ (2.0 mol%). Dissolve the mixture in 5.0 mL of anhydrous, degassed acetonitrile.

  • Causality: Acetonitrile is chosen for its high dielectric constant, stabilizing the polar transition states and cationic intermediates.

  • Validation Check 1: The solution must exhibit a clear, vibrant orange/red color indicative of the dissolved Ruthenium complex.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles.

  • Causality: Molecular oxygen ( 3O2​ ) is a triplet ground-state molecule that rapidly quenches the excited ∗Ru(bpy)32+​ via energy transfer, shutting down the radical cycle. Complete deoxygenation is critical.

Step 2: Photochemical Irradiation

  • Procedure: Backfill the Schlenk tube with dry Argon. Place the tube approximately 5 cm away from a 30W Blue LED array ( λmax​=450 nm ). Irradiate at ambient temperature (use a cooling fan to maintain ~25 °C) for 12–16 hours.

  • Causality: The 450 nm wavelength perfectly overlaps with the MLCT absorption band of the Ruthenium catalyst, ensuring efficient excitation without delivering enough energy to cleave standard organic bonds directly.

  • Validation Check 2: After 8 hours, remove a 10 µL aliquot. Run a TLC (Hexanes:EtOAc 4:1). The disappearance of the starting aniline (stains brown with ninhydrin) and the emergence of a less polar, UV-active spot confirms successful conversion.

Step 3: Quenching and Workup

  • Procedure: Turn off the light source. Dilute the reaction mixture with 15 mL of diethyl ether and transfer to a separatory funnel. Wash the organic layer with saturated aqueous NaHCO3​ (3 × 10 mL), followed by brine (10 mL).

  • Causality: The basic wash neutralizes the triflic acid byproduct generated during the rearomatization (deprotonation) of the cyclohexadienyl intermediate, preventing acid-catalyzed degradation of the aniline.

  • Validation Check 3: The aqueous layer should contain the water-soluble Ruthenium catalyst (orange tint) and the cleaved 4-cyanopyridine byproduct, leaving the product in the clear organic layer.

Step 4: Purification and Characterization

  • Procedure: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography on silica gel.

  • Validation Check 4 (Final): Analyze the isolated compound via 19F NMR. The successful installation of the –OCF₂H group is definitively confirmed by the presence of a characteristic doublet resonance at approximately -82.0 ppm with a large geminal scalar coupling constant ( 2JH−F​≈74 Hz ).

References

  • Catalytic radical difluoromethoxylation of arenes and heteroarenes Source: Chemical Science (Royal Society of Chemistry) URL:[Link]

  • Visible-Light Photoredox-Catalyzed C(sp2)–H Difluoromethoxylation of (Hetero)arenes Utilizing a Shelf-Stable Pyridinium Reagent Source: Organic Letters (American Chemical Society) URL:[Link]

  • Late-stage difluoromethylation: concepts, developments and perspective Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]

Sources

Electronic Effects of the Difluoromethoxy Group on Aniline Rings: A Technical Guide for Drug Design

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The strategic introduction of fluorine into molecular scaffolds is a cornerstone of modern medicinal chemistry. Specifically, the difluoromethoxy group (-OCF₂H) has emerged as a highly versatile bioisostere for methoxy (-OCH₃), hydroxyl (-OH), and thiol (-SH) functionalities. When appended to an aniline ring, the -OCF₂H moiety exerts profound stereoelectronic effects that systematically modulate the basicity, lipophilicity, and metabolic stability of the parent amine. This technical guide provides an in-depth analysis of the electronic properties of the -OCF₂H group, its physicochemical impact on aniline derivatives, and the standardized protocols required to evaluate these parameters during drug development.

Stereoelectronic Profile of the -OCF₂H Group

The electronic influence of the difluoromethoxy group is dictated by the delicate interplay between strong electron-withdrawing inductive effects (-I) and weak electron-donating resonance effects (+R).

  • Inductive Withdrawal (-I): The highly electronegative geminal fluorine atoms strongly polarize the carbon-oxygen and carbon-fluorine bonds. This pulls electron density away from the aromatic ring through the sigma ( σ ) framework.

  • Resonance Donation (+R): The oxygen atom possesses lone pairs that can theoretically delocalize into the aromatic π -system. However, the electron-withdrawing fluorines contract these oxygen lone pairs, significantly diminishing their resonance capacity compared to a standard methoxy group.

Crucially, the -OCF₂H group acts as a "lipophilic hydrogen bond donor"[1]. The highly polarized C-H bond can participate in weak hydrogen bonding with target proteins, a unique property that distinguishes it from the fully fluorinated trifluoromethoxy (-OCF₃) analog[1].

ElectronicEffects OCF2H Difluoromethoxy (-OCF2H) Inductive Inductive Effect (-I) Dominant OCF2H->Inductive Resonance Resonance Effect (+R) Minor OCF2H->Resonance Aniline Aniline Ring Electron Density Inductive->Aniline Resonance->Aniline pKa Reduced Basicity (Lower pKa) Aniline->pKa

Logical relationship of -OCF2H electronic effects on aniline basicity.

Impact on Aniline Basicity (pKa Modulation)

The basicity of an aniline derivative is a critical determinant of its pharmacokinetic profile, influencing aqueous solubility, membrane permeability, and target binding. The -OCF₂H group significantly reduces the electron density of the aniline ring, thereby lowering the pKa of the conjugate acid (anilinium ion).

The magnitude of this pKa shift is highly dependent on the regiochemistry (ortho, meta, or para substitution):

  • Ortho and Meta Positions: At these positions, the inductive effect (-I) is the dominant electronic force. The proximity of the -OCF₂H group leads to a sharp decrease in basicity. For instance, 2-(difluoromethoxy)aniline and 3-(difluoromethoxy)aniline exhibit predicted pKa values of approximately 2.93 and 3.00, respectively[2][3].

  • Para Position: At the para position, the resonance effect (+R) can partially offset the inductive withdrawal. Because the oxygen lone pair can delocalize to the para carbon (bearing the amine), the reduction in basicity is less severe. Consequently, 4-(difluoromethoxy)aniline has a predicted pKa of 4.15[4], which remains closer to that of unsubstituted aniline (pKa ~4.6).

Table 1: Physicochemical Comparison of Difluoromethoxy-Substituted Anilines
CompoundSubstitution PositionPredicted pKaElectronic Effect Dominance
Aniline None4.60Baseline
4-(Difluoromethoxy)aniline Para4.15 ± 0.10Inductive (-I) partially offset by Resonance (+R)
3-(Difluoromethoxy)aniline Meta3.00 ± 0.10Pure Inductive (-I)
2-(Difluoromethoxy)aniline Ortho2.93 ± 0.10Strong Inductive (-I) + Steric effects

Metabolic Stability and Lipophilicity

In drug design, replacing a methoxy group with a difluoromethoxy group is a proven strategy to mitigate rapid cytochrome P450 (CYP450)-mediated O-demethylation[5]. The robust C-F bonds and the electron-deficient nature of the difluoromethyl carbon sterically and electronically shield the ether linkage from oxidative cleavage. Concurrently, the -OCF₂H group enhances the overall lipophilicity (logP) of the molecule, improving passive membrane permeability while retaining the ability to form specific hydrogen bonds within a protein binding pocket.

Experimental Methodologies

To accurately profile difluoromethoxy-substituted anilines, rigorous experimental validation is required. The following protocols outline the industry standards for determining pKa and assessing metabolic stability.

Protocol 1: Potentiometric Determination of Aniline pKa
  • Causality & Self-Validation: Potentiometric titration is the gold standard for pKa determination of ionizable compounds. Because difluoromethoxyanilines have low pKa values (2.9–4.2), the titration must begin at a highly acidic pH to ensure complete protonation of the amine prior to neutralization[5]. The system is self-validating through the use of standardized aqueous buffers for electrode calibration prior to every run.

  • Solution Preparation: Prepare a 1 mM solution of the difluoromethoxyaniline in a standardized water-methanol co-solvent mixture to ensure complete solubility. Maintain a constant ionic strength using 0.15 M KCl as a background electrolyte.

  • Calibration: Calibrate the pH electrode using standard aqueous buffers (pH 2, 4, and 7) at a constant temperature of 25°C.

  • Acidification: Lower the pH of the analyte solution to approximately 1.5 using standardized 0.1 M HCl to fully protonate the aniline nitrogen[5].

  • Titration: Titrate the solution with standardized 0.1 M NaOH under a nitrogen atmosphere (to prevent CO₂ absorption). Record the pH continuously as a function of the titrant volume.

  • Data Analysis: Calculate the pKa from the inflection point of the titration curve using the Henderson-Hasselbalch equation, applying Yasuda-Shedlovsky extrapolation to determine the exact aqueous pKa.

Protocol 2: CYP450 Metabolic Stability Assay (Microsomal Incubation)
  • Causality & Self-Validation: Human liver microsomes (HLMs) contain the full complement of CYP450 enzymes necessary to test O-dealkylation resistance. NADPH is utilized as it is the obligate electron donor for CYP450-mediated oxidation[5]. A minus-NADPH control is critical; it acts as a self-validating mechanism to differentiate true enzymatic metabolism from spontaneous chemical degradation.

  • Incubation Mixture Preparation: Prepare a solution containing pooled human liver microsomes (0.5 mg/mL protein concentration) in 100 mM potassium phosphate buffer (pH 7.4)[5].

  • Compound Addition: Spike the difluoromethoxyaniline into the mixture to achieve a final concentration of 1 µM. Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiation: Initiate the metabolic reaction by adding the cofactor NADPH (1 mM final concentration). Prepare a parallel control incubation replacing NADPH with an equivalent volume of buffer.

  • Time-Course Sampling: At predefined time points (e.g., 0, 15, 30, 45, and 60 minutes), withdraw 50 µL aliquots from the incubation mixture[5].

  • Quenching: Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile containing a known concentration of an internal standard. This precipitates the microsomal proteins and halts the enzymatic reaction.

  • Centrifugation and Analysis: Centrifuge the quenched samples at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS to quantify the percentage of the parent compound remaining over time.

Workflow Step1 1. Preparation Human Liver Microsomes + Buffer Step2 2. Compound Addition Add -OCF2H Aniline (1 µM) Step1->Step2 Step3 3. Initiation Add NADPH Cofactor Step2->Step3 Step4 4. Incubation 37°C, Time-course Sampling Step3->Step4 Step5 5. Quenching Ice-cold Acetonitrile + Internal Std Step4->Step5 Step6 6. Analysis LC-MS/MS Quantification Step5->Step6

Step-by-step workflow for the CYP450 metabolic stability assay.

Sources

Methodological & Application

Introduction: The Strategic Value of 4-(Difluoromethoxy)-2-ethylaniline in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to Cross-Coupling Reactions of 4-(Difluoromethoxy)-2-ethylaniline

Substituted anilines are foundational building blocks in contemporary chemistry, serving as indispensable precursors in industries ranging from pharmaceuticals to materials science.[1] The aniline scaffold is a prevalent pharmacophore found in a multitude of therapeutic agents.[1] In this context, 4-(Difluoromethoxy)-2-ethylaniline emerges as a particularly valuable synthon for drug development professionals. The incorporation of a difluoromethoxy (-OCF₂H) group is a well-established strategy in medicinal chemistry to modulate key drug properties.[2] This motif often enhances metabolic stability by blocking potential sites of oxidative metabolism, increases lipophilicity to improve membrane permeability, and can act as a bioisostere for more common functionalities like hydroxyl or methoxy groups, thereby influencing binding interactions with biological targets.[2][3]

Palladium-catalyzed cross-coupling reactions represent the most powerful and versatile tools for the derivatization of such anilines, enabling the construction of diverse molecular libraries for structure-activity relationship (SAR) studies.[1] These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, allow for the precise and efficient formation of carbon-carbon and carbon-nitrogen bonds under relatively mild conditions, tolerating a wide array of functional groups.[4]

This technical guide provides detailed protocols and expert insights for performing key cross-coupling reactions on 4-(Difluoromethoxy)-2-ethylaniline. The methodologies are designed for researchers, scientists, and drug development professionals seeking to leverage this fluorinated building block in their synthetic campaigns.

General Considerations for Cross-Coupling Reactions

The electronic and steric profile of 4-(Difluoromethoxy)-2-ethylaniline dictates specific considerations for catalyst and reagent selection. The electron-withdrawing nature of the difluoromethoxy group can influence the reactivity of the aromatic ring and the nucleophilicity of the aniline nitrogen. Furthermore, the ortho-ethyl group provides steric hindrance that must be accommodated by the catalyst system. For C-C coupling reactions like the Suzuki-Miyaura and Sonogashira, a preliminary halogenation step (e.g., bromination or iodination) is required to install a suitable leaving group on the aromatic ring, typically at the 5-position.

Protocol 1: Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a premier method for constructing aryl C-N bonds.[5] For fluorinated anilines, this reaction can be challenging as these substrates may be unstable under conditions of high heat and strong bases.[6][7][8][9] Mechanistic studies on similar fluoroalkylamines reveal that reductive elimination to form the C-N bond can be the turnover-limiting step due to the electron-withdrawing effect of the fluorine substituents.[6][7] Therefore, careful selection of a weaker base and a highly active catalyst system is paramount.

Causality Behind Experimental Choices
  • Catalyst System : A combination of a palladium precatalyst like Pd₂(dba)₃ and a sterically hindered, electron-rich phosphine ligand (e.g., a biarylphosphine like XPhos or a bulky alkylphosphine like tBu₃P) is crucial.[10] These ligands facilitate the oxidative addition and the challenging reductive elimination step.

  • Base Selection : Strong bases like sodium tert-butoxide (NaOt-Bu) are common, but for sensitive fluorinated substrates, a weaker base like potassium phenoxide (KOPh) or a carbonate (e.g., K₂CO₃, Cs₂CO₃) can be advantageous to prevent substrate or product degradation.[6][7][9]

  • Solvent : Anhydrous, deoxygenated aprotic polar solvents like toluene, dioxane, or THF are used to ensure the stability of the active Pd(0) catalyst and to solubilize the reactants.

Visualizing the Buchwald-Hartwig Catalytic Cycle

Buchwald-Hartwig Amination Cycle Buchwald-Hartwig Amination Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-X) Pd0->OxAdd + Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX BaseAssoc Base-Amine Coordination PdII_ArX->BaseAssoc + HNR'R'' PdII_Amine [L_nPd(II)(Ar)(HNR'R'')]^+X^- BaseAssoc->PdII_Amine Deprotonation Deprotonation (-HX • Base) PdII_Amine->Deprotonation + Base Amido L_nPd(II)(Ar)(NR'R'') Deprotonation->Amido RedElim Reductive Elimination Amido->RedElim Product Ar-NR'R'' RedElim->Product Catalyst Pd(0)L_n RedElim->Catalyst Regenerated Catalyst Suzuki-Miyaura Coupling Cycle Suzuki-Miyaura Coupling Cycle Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX L_nPd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation - X⁻ PdII_ArR L_nPd(II)(Ar)(R) Transmetalation->PdII_ArR Boronate [R-B(OH)₃]⁻ Boronate->Transmetalation RedElim Reductive Elimination PdII_ArR->RedElim Product Ar-R RedElim->Product Catalyst Pd(0)L_n RedElim->Catalyst Regenerated Catalyst Sonogashira Coupling Cycle Sonogashira Coupling Cycle cluster_pd Palladium Cycle cluster_cu Copper Co-catalyst Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd + Ar-X PdII_ArX L₂Pd(II)(Ar)(X) OxAdd->PdII_ArX Transmetalation Transmetalation PdII_ArX->Transmetalation PdII_ArR L₂Pd(II)(Ar)(C≡CR') Transmetalation->PdII_ArR RedElim Reductive Elimination PdII_ArR->RedElim RedElim->Pd0 Regeneration Product Ar-C≡CR' RedElim->Product Alkyne H-C≡CR' Base Base Alkyne->Base + Base - H-Base⁺ CuX Cu(I)X Cu_Acetylide Cu(I)-C≡CR' Cu_Acetylide->Transmetalation To Pd Cycle Base->Cu_Acetylide + CuX - X⁻

Sources

Application Notes and Protocols for the Catalytic Functionalization of 4-Difluoromethoxy-2-ethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Functionalized 4-Difluoromethoxy-2-ethylaniline in Modern Drug Discovery

4-Difluoromethoxy-2-ethylaniline is a key structural motif in contemporary medicinal chemistry. The difluoromethoxy (-OCF₂H) group serves as a lipophilic hydrogen bond donor and can act as a bioisostere for hydroxyl, thiol, or amide functionalities, often enhancing metabolic stability and membrane permeability of drug candidates.[1][2] The ethyl group at the ortho position provides steric bulk, which can be exploited to fine-tune molecular conformations and protein-ligand interactions. Consequently, the development of robust and selective catalytic systems for the late-stage functionalization of the 4-difluoromethoxy-2-ethylaniline core is of paramount importance for accelerating drug discovery programs.

These application notes provide a comprehensive guide to the catalytic functionalization of 4-difluoromethoxy-2-ethylaniline, with a focus on transition-metal-catalyzed C-H activation and cross-coupling strategies. The protocols and methodologies presented herein are designed for researchers, scientists, and drug development professionals seeking to synthesize novel derivatives of this valuable scaffold.

Core Catalytic Strategies and Mechanistic Considerations

The functionalization of the aromatic core of 4-difluoromethoxy-2-ethylaniline can be strategically achieved through several catalytic pathways. The choice of methodology will be dictated by the desired substitution pattern (ortho, meta, or para to the amine) and the nature of the functional group to be introduced.

Ortho-C-H Functionalization: Leveraging the Directing Ability of the Amine

The primary amine of the aniline can act as a directing group in transition-metal-catalyzed C-H activation, favoring functionalization at the less sterically hindered ortho position. Palladium and rhodium-based catalytic systems are particularly effective for this transformation.[3][4][5][6]

Palladium-Catalyzed Ortho-Arylation:

Palladium catalysts, in conjunction with specialized ligands, can facilitate the direct arylation of anilines without the need for N-protection.[4][5] The mechanism typically involves a concerted metalation-deprotonation (CMD) pathway, where the aniline coordinates to the palladium center, followed by C-H bond cleavage.

Rhodium-Catalyzed C-H Activation:

Rhodium(III) catalysts are also highly effective for the ortho-C-H functionalization of anilines with a variety of coupling partners, including alkynes and diazo compounds.[3][6][7] These reactions often proceed through a chelation-assisted C-H activation mechanism, forming a stable rhodacycle intermediate.

Experimental Protocols

Protocol 1: Palladium-Catalyzed Ortho-Arylation of 4-Difluoromethoxy-2-ethylaniline

This protocol describes a general procedure for the ortho-arylation of 4-difluoromethoxy-2-ethylaniline with an aryl bromide, adapted from methodologies for unprotected anilines.[4][5]

Reaction Scheme:

G cluster_0 Palladium-Catalyzed Ortho-Arylation reactant1 4-Difluoromethoxy-2-ethylaniline plus1 + reactant1->plus1 reactant2 Ar-Br plus1->reactant2 arrow Pd(OAc)₂, Ligand, Base, Solvent, Heat reactant2->arrow product Ortho-arylated product arrow->product G start Start: Prepare Reaction Vessel add_reagents Add 4-Difluoromethoxy-2-ethylaniline, [RhCp*Cl₂]₂, AgSbF₆, and Cu(OAc)₂ start->add_reagents evacuate Evacuate and Backfill with Argon add_reagents->evacuate add_solvent Add Solvent (e.g., DCE) evacuate->add_solvent add_alkyne Add Terminal Alkyne add_solvent->add_alkyne heat Heat Reaction Mixture (e.g., 80 °C) add_alkyne->heat monitor Monitor Reaction Progress (TLC/LC-MS) heat->monitor workup Aqueous Workup and Extraction monitor->workup purify Purify by Column Chromatography workup->purify end_product Obtain Ortho-Alkynylated Product purify->end_product

Sources

incorporating 4-Difluoromethoxy-2-ethylaniline into kinase inhibitor scaffolds

Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide to the Strategic Incorporation of 4-Difluoromethoxy-2-ethylaniline into Kinase Inhibitor Scaffolds

Authored by: A Senior Application Scientist

Abstract

Protein kinases are a cornerstone of cellular signaling, and their dysregulation is a well-established driver of numerous diseases, particularly cancer.[1] The development of small molecule kinase inhibitors remains a primary focus of modern drug discovery. The strategic selection of chemical building blocks is paramount in tuning the potency, selectivity, and pharmacokinetic profile of these inhibitors. This guide provides a detailed exploration of 4-Difluoromethoxy-2-ethylaniline, a fluorinated building block designed to confer significant pharmacological advantages. We will detail its synthesis, its incorporation into a privileged kinase inhibitor scaffold, and the downstream protocols for biological evaluation. The unique properties of the difluoromethoxy (-OCF₂H) group, including its role as a lipophilic hydrogen bond donor and its capacity to enhance metabolic stability, make this aniline derivative a compelling component for next-generation kinase inhibitor design.[2][3]

Introduction: The Rationale for Fluorination in Kinase Inhibitor Design

The ATP-binding site of protein kinases offers a fertile ground for the design of competitive inhibitors. A common and highly successful strategy involves the use of heterocyclic scaffolds (e.g., quinazolines, pyrimidines) bearing a substituted aniline moiety.[4] This aniline acts as a crucial "hinge-binder," forming one or more hydrogen bonds with the backbone of the kinase hinge region, thereby anchoring the inhibitor within the active site.[5]

While the core binding motif is established, modern drug design focuses on optimizing the physicochemical properties of the inhibitor to achieve superior "drug-like" characteristics. The incorporation of fluorine-containing functional groups is a proven strategy to this end.[6] The difluoromethoxy (-OCF₂H) group, in particular, offers a sophisticated tool for molecular optimization:

  • Metabolic Stability: The high strength of the C-F bond makes the difluoromethoxy group exceptionally resistant to oxidative metabolism by cytochrome P450 enzymes, a common liability for traditional methoxy groups.[7] This can increase the inhibitor's half-life and bioavailability.

  • Modulation of Lipophilicity and Permeability: The -OCF₂H group enhances lipophilicity, which can improve cell membrane permeability.[8] This property is dynamic, allowing the molecule to adapt its lipophilicity based on its chemical environment.[8]

  • Unique Hydrogen Bonding Capacity: The polarized C-H bond in the -OCF₂H group allows it to function as a competent hydrogen bond donor, a feature not present in methoxy or trifluoromethoxy groups.[9] This enables the formation of additional stabilizing interactions within the target's binding pocket, potentially increasing potency and selectivity. It is often considered a bioisostere of hydroxyl (-OH) or thiol (-SH) groups.[3][10]

  • Improved pKa and Conformation: The electron-withdrawing nature of the group can modulate the pKa of the aniline nitrogen, influencing its binding characteristics. Furthermore, the ortho-ethyl group provides steric bulk, which can induce a non-planar conformation relative to the core scaffold, potentially unlocking access to specific sub-pockets and enhancing selectivity against other kinases.

This guide provides the necessary protocols to synthesize the 4-Difluoromethoxy-2-ethylaniline building block and leverage its properties in a practical drug discovery workflow.

Synthesis of the Core Building Block: 4-Difluoromethoxy-2-ethylaniline

Since 4-Difluoromethoxy-2-ethylaniline is not a widely available commercial reagent, a robust two-step synthesis is required, starting from the readily available 2-ethyl-4-nitrophenol.

Synthetic Workflow Overview

The synthesis involves an initial O-difluoromethylation of the phenolic hydroxyl group, followed by the reduction of the nitro group to the target aniline.

Start 2-Ethyl-4-nitrophenol Intermediate 1-(Difluoromethoxy)-2-ethyl-4-nitrobenzene Start->Intermediate Step 1: O-Difluoromethylation Reagents: Sodium Chlorodifluoroacetate, DMF, H₂O Final 4-Difluoromethoxy-2-ethylaniline Intermediate->Final Step 2: Nitro Group Reduction Reagents: Pd/C, H₂ (g), Ethanol cluster_reactants Reactants cluster_product Product Aniline 4-Difluoromethoxy- 2-ethylaniline Product N-(4-(difluoromethoxy)-2-ethylphenyl) -quinazolin-4-amine Aniline->Product Nucleophilic Attack Quinazoline 4-Chloroquinazoline Quinazoline->Product Displacement of Cl⁻ A Synthesized Inhibitor B In Vitro Kinase Assay (e.g., ADP-Glo™) A->B C Determine IC₅₀ Value B->C D Cell-Based Proliferation Assay (e.g., MTT / CellTiter-Glo®) C->D Potent Hit (IC₅₀ < 1 µM) E Determine GI₅₀ Value D->E F Lead Optimization / In Vivo Studies E->F Cell-Active Hit (GI₅₀ < 1 µM)

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Troubleshooting & Optimization

troubleshooting defluorination in 4-Difluoromethoxy-2-ethylaniline reactions

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: 4-Difluoromethoxy-2-ethylaniline Workflows

Welcome to the Advanced Troubleshooting Portal. As a Senior Application Scientist, I have compiled this technical guide to address the most critical failure point encountered when working with 4-difluoromethoxy-2-ethylaniline: unintended defluorination of the -OCF₂H group .

This guide abandons generic advice in favor of mechanistic causality, providing you with the "why" behind the failures and the "how" to implement self-validating, robust protocols.

Mechanistic Causality: The Root of Defluorination

The difluoromethoxy (-OCF₂H) group is a highly desirable pharmacophore for modulating lipophilicity and metabolic stability. However, it is chemically labile under specific conditions due to two primary degradation pathways:

  • Base-Promoted α -Elimination: The hydrogen atom of the -OCF₂H group is rendered highly acidic by the strong electron-withdrawing nature of the two fluorine atoms and the adjacent oxygen atom. When a strong base is introduced, it deprotonates this position to form a difluorocarbanion. This intermediate is inherently unstable and rapidly undergoes α -elimination of a fluoride ion to generate a highly reactive difluorocarbene or a quinone methide intermediate, leading to complete decomposition[1][2].

  • Lewis Acid Coordination: Hard Lewis acids possess empty p-orbitals that strongly coordinate to the lone pairs on the oxygen or fluorine atoms of the -OCF₂H group. This coordination polarizes and weakens the C–F and C–O bonds, drastically lowering the activation energy for cleavage and resulting in defluorination[3].

Defluorination A 4-Difluoromethoxy- 2-ethylaniline B Strong Base (e.g., NaOtBu) A->B Deprotonation C Difluoro-carbanion Intermediate B->C D α-Elimination (- F⁻) C->D Fast Cleavage E Difluorocarbene / Quinone Methide D->E Decomposition

Caption: Base-catalyzed defluorination pathway of the difluoromethoxy group via α-elimination.

Quantitative Data: Reagent Compatibility Matrix

To prevent defluorination, reagent selection must be strictly governed by pKa and Lewis acidity. Use the following validated matrix when designing your synthetic routes.

Reagent ClassSpecific ReagentApprox. pKa / Nature-OCF₂H StabilityRecommended Action
Strong Alkoxide Bases NaOtBu, KOtBu17–19Poor (Rapid Defluorination)Strictly avoid in cross-coupling.
Lithium Amides/Alkyls LDA, n-BuLi35–50Very Poor (Immediate Cleavage)Incompatible. Will destroy the ether[1].
Mild Carbonates Cs₂CO₃, K₂CO₃10–11Excellent Preferred for Buchwald-Hartwig[4].
Phosphates K₃PO₄12Good Alternative for C-N cross-coupling.
Hard Lewis Acids AlCl₃, BBr₃, TiCl₄N/A (Lewis Acid)Poor (Coordination Cleavage)Avoid; use mild organic bases for activation[3].

Troubleshooting & FAQs

Q1: I am attempting a Buchwald-Hartwig amination using the aniline moiety, but LC-MS shows a mass corresponding to the loss of 19 Da (-F) and subsequent polymerization. How do I fix this? A: You are likely using sodium tert-butoxide (NaOtBu) as your base. While NaOtBu is the gold standard for driving the reductive elimination step in palladium-catalyzed aminations, it is basic enough to deprotonate the -OCF₂H group. Solution: Switch to Cesium Carbonate (Cs₂CO₃). Cs₂CO₃ is a milder base that is perfectly tolerated by the difluoromethoxy group while still being effective for Pd-catalyzed C-N bond formation[4]. You may need to switch your ligand to Xantphos or BrettPhos to compensate for the weaker base.

Q2: My amidation reaction requires a Lewis acid catalyst to activate the carboxylic acid partner, but I am losing the difluoromethoxy group. What are the alternatives? A: Harsh Lewis acids (like SOCl₂ or POCl₃, which also generate HCl) will coordinate to the -OCF₂H oxygen and promote cleavage[3]. Solution: Shift to a mild, Lewis-acid-free peptide coupling strategy. Using reagents like HATU or EDC/HOBt with a weak organic base like DIPEA (N,N-Diisopropylethylamine) provides excellent activation of the carboxylic acid without jeopardizing the fluorinated ether.

Q3: How can I monitor the integrity of the -OCF₂H group in real-time without waiting for a full LC-MS run? A: Implement in-process ¹⁹F NMR monitoring. The -OCF₂H fluorine atoms appear as a distinct doublet around -82 ppm (with a large geminal H-F coupling constant, J ≈ 74 Hz). If you observe this doublet collapsing into a singlet, or the appearance of new signals between -100 and -120 ppm, defluorination has initiated.

Workflow Start Cross-Coupling Optimization CheckBase Is NaOtBu or LDA being used? Start->CheckBase YesBase High Defluorination Risk CheckBase->YesBase Yes NoBase Use Mild Base (Cs2CO3 or K3PO4) CheckBase->NoBase No YesBase->NoBase Switch Base TempCheck Is Reaction Temp > 100°C? NoBase->TempCheck LowerTemp Reduce to 80°C Extend Time TempCheck->LowerTemp Yes Success Intact -OCF2H Target Product TempCheck->Success No LowerTemp->Success

Caption: Decision tree for optimizing cross-coupling reactions to prevent defluorination.

Validated Experimental Protocols

The following protocols are designed as self-validating systems . They include built-in analytical checkpoints to ensure the causality of your success is verified at each step.

Protocol A: Base-Optimized Buchwald-Hartwig Amination

Designed to prevent base-promoted α -elimination during C-N coupling.

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4-Difluoromethoxy-2-ethylaniline (1.0 equiv, 1.0 mmol) and the corresponding aryl bromide (1.05 equiv, 1.05 mmol).

  • Catalyst & Base Loading: Add Pd₂(dba)₃ (0.02 equiv, 2 mol%), Xantphos (0.04 equiv, 4 mol%), and finely powdered, anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol). Causality Note: Cs₂CO₃ is strictly chosen over NaOtBu to prevent -OCF₂H deprotonation[4].

  • Solvent & Degassing: Add anhydrous 1,4-Dioxane (5.0 mL) to achieve a 0.2 M concentration. Seal the tube and perform three freeze-pump-thaw cycles. Causality Note: Oxygen must be rigorously excluded to prevent Pd(0) oxidation, which would stall the catalytic cycle and force the need for higher, degradation-inducing temperatures.

  • Reaction: Heat the mixture to 80 °C (do not exceed 90 °C) in a pre-heated oil bath for 12 hours.

  • Self-Validation Checkpoint: At t = 2 hours, withdraw a 50 µL aliquot under argon. Dilute in 0.5 mL CDCl₃ and acquire a rapid ¹⁹F NMR spectrum. Validation: A clean doublet at ~ -82 ppm confirms the -OCF₂H group is intact.

  • Workup: Cool to room temperature, dilute with ethyl acetate (15 mL), filter through a pad of Celite to remove the inorganic salts, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Mild Amidation (Lewis Acid-Free)

Designed to prevent Lewis acid-mediated C-O/C-F bond cleavage.

  • Activation: In a round-bottom flask, dissolve the target carboxylic acid (1.1 equiv, 1.1 mmol) in anhydrous DMF (5.0 mL). Add HATU (1.2 equiv, 1.2 mmol) and DIPEA (2.5 equiv, 2.5 mmol). Stir at room temperature for 15 minutes to form the active ester.

  • Coupling: Add 4-Difluoromethoxy-2-ethylaniline (1.0 equiv, 1.0 mmol) dropwise to the activated mixture.

  • Reaction: Stir at room temperature for 4 hours. Causality Note: By utilizing HATU/DIPEA, we completely bypass the need for harsh chlorinating agents (like SOCl₂) or Lewis acids, preserving the electronic integrity of the fluorinated ether.

  • Self-Validation Checkpoint: Monitor by TLC (Hexanes/EtOAc). The disappearance of the highly UV-active aniline starting material indicates successful conversion without the generation of lower-Rf decomposition smears.

  • Workup: Quench with saturated aqueous NaHCO₃ (10 mL). Extract with EtOAc (3 x 10 mL). Wash the combined organic layers sequentially with 5% aqueous LiCl (to remove DMF) and brine. Dry over Na₂SO₄, filter, and concentrate.

Sources

Technical Support Center: Overcoming Steric Hindrance in 2-Ethyl Substituted Aniline Derivatives

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the common challenges associated with steric hindrance in reactions involving 2-ethyl substituted aniline derivatives. The presence of an ortho-ethyl group can significantly impede reactivity at the nitrogen center and adjacent positions on the aromatic ring, leading to low yields, slow reaction rates, and undesirable side products. This resource offers a structured approach to diagnosing and solving these experimental hurdles.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during your experiments in a direct question-and-answer format.

Issue 1: Low or No Yield in N-Acylation/N-Sulfonylation Reactions

Question: My N-acylation reaction with a 2-ethylaniline derivative is extremely sluggish and gives a poor yield, even with prolonged heating. What are the potential causes and how can I improve it?

Answer: The primary culprit is the steric bulk of the 2-ethyl group, which shields the nitrogen atom, reducing its nucleophilicity and hindering the approach of the electrophilic acylating agent.[1] To overcome this, a multi-faceted approach is often necessary.

Systematic Troubleshooting Steps:

  • Increase Electrophile Reactivity: For hindered anilines, acyl chlorides are generally more effective than acid anhydrides due to their higher reactivity.[1] If an anhydride must be used, consider adding a nucleophilic catalyst.

  • Employ a Nucleophilic Catalyst: Catalysts like 4-(dimethylaminopyridine) (DMAP) can dramatically accelerate the reaction. DMAP reacts with the acylating agent to form a highly reactive N-acylpyridinium intermediate, which is a more potent acylating species capable of overcoming the steric barrier.[1]

  • Utilize Peptide Coupling Reagents: For particularly stubborn acylations, consider using coupling agents commonly employed in peptide synthesis. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are designed for forming amide bonds in sterically demanding environments.[1]

  • Force Deprotonation: In extreme cases, the aniline's nucleophilicity can be significantly enhanced by pre-treating it with a strong, non-nucleophilic base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) in an anhydrous aprotic solvent like THF. This generates the highly reactive anilide anion prior to the addition of the electrophile.[1]

Issue 2: Poor Performance in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki-Miyaura)

Question: I am attempting a Buchwald-Hartwig amination to couple my 2-ethylaniline derivative with an aryl bromide, but the reaction is not proceeding to completion. What are the critical parameters to optimize?

Answer: Palladium-catalyzed cross-coupling reactions are highly sensitive to steric hindrance on both the aniline and the aryl halide.[2][3] The success of these transformations hinges on the careful selection of the ligand, base, and reaction conditions to facilitate the key steps of the catalytic cycle: oxidative addition, amine coordination/deprotonation, and reductive elimination.[4][5]

Key Optimization Parameters:

ParameterRecommendation for Hindered SubstratesRationale
Ligand Bulky, electron-rich monophosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[3][6]These ligands promote the formation of a monoligated, coordinatively unsaturated palladium(0) species, which is highly active and necessary to accommodate sterically demanding substrates.[3][7]
Base Weakly coordinating, strong bases such as sodium tert-butoxide (NaOt-Bu), lithium bis(trimethylsilyl)amide (LiHMDS), or potassium phosphate (K₃PO₄).[6][8]A strong base is required to deprotonate the aniline, but a weakly coordinating one is less likely to compete with the substrates for coordination to the palladium center.
Palladium Precatalyst Use of preformed catalysts or precatalysts (e.g., G3 or G4 precatalysts) can improve consistency and activity.These are often more stable and provide a reliable source of the active Pd(0) species.
Solvent Anhydrous, non-polar aprotic solvents like toluene or 1,4-dioxane are commonly used.[9]Ensure the solvent is thoroughly degassed to prevent oxidation of the catalyst.
Temperature Elevated temperatures (80-120 °C) are often required to overcome the activation energy barrier for sterically hindered substrates.[3][9]Microwave irradiation can sometimes be beneficial for accelerating these reactions.[10]

Experimental Workflow for Optimizing Buchwald-Hartwig Amination:

G cluster_0 Reaction Setup cluster_1 Troubleshooting Path Start Start with Standard Conditions: - Pd₂(dba)₃ / XPhos - NaOt-Bu - Toluene, 100 °C Check Low Conversion? Start->Check Ligand Screen Ligands: Try SPhos, RuPhos, or an NHC ligand. Check->Ligand Yes Success Reaction Optimized Check->Success No Base Change Base: Switch to K₃PO₄ or LiHMDS. Ligand->Base Temp Increase Temperature: Incrementally raise to 120 °C or consider microwave. Base->Temp Temp->Success

Caption: A decision-making workflow for troubleshooting low yields in Buchwald-Hartwig aminations of sterically hindered anilines.

Issue 3: N-Alkylation Results in Low Yields and/or Dialkylation

Question: I am trying to perform a mono-N-alkylation on a 2-ethylaniline derivative, but I'm getting a mixture of starting material, mono-alkylated, and di-alkylated products. How can I improve the selectivity for the mono-alkylated product?

Answer: N-alkylation of anilines, particularly hindered ones, is challenging due to the potential for over-alkylation and the reduced nucleophilicity of the starting amine.[11]

Strategies for Selective Mono-N-Alkylation:

  • Control Stoichiometry: Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent to minimize the chance of a second alkylation event.[9] Slow addition of the alkylating agent can also be beneficial.

  • Increase Reactivity of the Alkylating Agent: Switch from a less reactive alkyl chloride to a more reactive alkyl bromide or iodide.[9] This can often allow the reaction to proceed under milder conditions, which can improve selectivity.

  • Choice of Base: A non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) or potassium carbonate (K₂CO₃) is often a good choice. These bases are sufficient to scavenge the acid byproduct without competing with the aniline as a nucleophile.

  • Reductive Amination: A highly effective alternative is to perform a reductive amination with an appropriate aldehyde or ketone. This two-step, one-pot procedure involves the formation of an imine or enamine intermediate, followed by reduction with a selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN). This method is generally very selective for mono-alkylation.

Reductive Amination Protocol:

G Aniline 2-Ethylaniline Step1 Step 1: Imine Formation (Acid Catalyst, e.g., AcOH) Aniline->Step1 Aldehyde Aldehyde/Ketone Aldehyde->Step1 Imine Imine Intermediate Step1->Imine Step2 Step 2: Reduction (e.g., NaBH(OAc)₃) Imine->Step2 Product Mono-N-Alkylated Product Step2->Product

Caption: A two-step, one-pot reductive amination workflow for selective mono-N-alkylation.

Frequently Asked Questions (FAQs)

Q1: Why is the 2-ethyl group so problematic compared to a 2-methyl group?

A1: While both are ortho-substituents, the ethyl group introduces significantly more steric bulk due to the additional methylene unit and the free rotation around the C-C bond. This creates a larger "steric cone" that more effectively shields the nitrogen atom from incoming reagents.

Q2: Are there alternatives to palladium catalysis for C-N bond formation with hindered anilines?

A2: Yes, copper-catalyzed Ullmann-type couplings have seen a resurgence as a viable alternative.[3] Modern ligand development has enabled copper systems to facilitate the coupling of sterically hindered partners, sometimes under milder conditions than palladium.[11] Additionally, for certain transformations, methods involving visible light photoredox catalysis are emerging as powerful tools.[12][13]

Q3: Can I use protecting groups to overcome steric hindrance?

A3: While protecting the amine is a common strategy in multi-step synthesis, it does not alleviate the steric hindrance caused by the ortho-ethyl group in subsequent reactions on the aromatic ring (e.g., ortho-lithiation, Suzuki coupling). In fact, many common N-protecting groups (e.g., Boc, Cbz) are themselves bulky and can exacerbate the steric problem. The choice of strategy should focus on enhancing reagent reactivity and optimizing catalytic systems rather than relying on protection.

Q4: How does the 2-ethyl group affect the acidity/basicity of the aniline?

A4: The ortho-ethyl group generally reduces the basicity of the aniline nitrogen. When the amino group is protonated, it becomes an ammonium ion (-NH₃⁺), which is bulkier. The steric clash between the ethyl group and the ammonium hydrogens destabilizes the conjugate acid, thus making the parent aniline a weaker base.[9]

Q5: For a Suzuki-Miyaura coupling involving a bromo-2-ethylaniline, what is the most critical factor for success?

A5: The single most critical factor is the choice of ligand for the palladium catalyst.[6][14][15] Standard ligands like triphenylphosphine (PPh₃) are often ineffective.[6] You must use a bulky, electron-rich ligand from the Buchwald family (e.g., SPhos, XPhos) or an appropriate N-heterocyclic carbene (NHC) ligand to achieve good results.[6][16] These specialized ligands are essential for facilitating the oxidative addition of the sterically hindered aryl bromide and promoting the final reductive elimination step.[3][7]

Experimental Protocols

Protocol 1: High-Yield N-Acetylation of 2-Ethylaniline using DMAP

This protocol describes a robust method for the acylation of a sterically hindered aniline.

Materials:

  • 2-Ethylaniline (1.0 equiv)

  • Acetic Anhydride (1.2 equiv)

  • 4-(Dimethylaminopyridine) (DMAP) (0.1 equiv)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve 2-ethylaniline (1.0 equiv) and DMAP (0.1 equiv) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (1.2 equiv) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring progress by TLC.

  • Upon completion, dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify by column chromatography or recrystallization as needed.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of a Hindered Aryl Bromide with 2-Ethylaniline

This protocol provides a starting point for the cross-coupling of sterically demanding substrates. Optimization of ligand, base, and temperature may be required.

Materials:

  • Aryl Bromide (1.0 equiv)

  • 2-Ethylaniline (1.2 equiv)

  • Pd₂(dba)₃ (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.4 equiv)

  • Anhydrous, degassed toluene

  • Ethyl acetate

  • Celite

Procedure:

  • In a glovebox, add the aryl bromide (1.0 equiv), NaOt-Bu (1.4 equiv), Pd₂(dba)₃ (2 mol%), and XPhos (4 mol%) to an oven-dried Schlenk tube equipped with a stir bar.

  • Remove the tube from the glovebox and place it under an inert atmosphere (N₂ or Ar).

  • Add anhydrous, degassed toluene via syringe, followed by 2-ethylaniline (1.2 equiv).

  • Seal the Schlenk tube and heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or GC-MS. The reaction may take 12-24 hours.

  • After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • D. S. Surry and S. L. Buchwald, "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination," Angewandte Chemie International Edition, 47(34), 6338-6361 (2008). [Link]

  • J. C. Lo, et al., "Synthesis of Hindered Anilines: Three-Component Coupling of Arylboronic Acids, tert-Butyl Nitrite, and Alkyl Bromides," Organic Letters, 18(20), 5392-5395 (2016). [Link]

  • A. F. Littke and G. C. Fu, "Palladium-Catalyzed Cross-Coupling Reactions of Aryl Chlorides," Angewandte Chemie International Edition, 41(22), 4176-4211 (2002). [Link]

  • X. Pan, et al., "Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive," Journal of the American Chemical Society, 147(2), 1076-1085 (2025). [Link]

  • J. F. Hartwig, "Evolution of C-N Bond-Forming Cross-Coupling Reactions," Journal of the American Chemical Society, 141(31), 12177-12194 (2019). [Link]

  • J. F. Hartwig, "Palladium-Catalyzed Amination of Aryl Halides," Accounts of Chemical Research, 31(12), 852-860 (1998). [Link]

  • N. Miyaura and A. Suzuki, "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds," Chemical Reviews, 95(7), 2457-2483 (1995). [Link]

  • GalChimia, "A Different Approach to Anilines," (2020). [Link]

  • D. J. C. Constable, et al., "Key green chemistry research areas—a perspective from pharmaceutical manufacturers," Green Chemistry, 9(5), 411-420 (2007). [Link]

  • S. A. Losch, et al., "Pd-Catalyzed Cross-Coupling of Hindered, Electron-Deficient Anilines with Bulky (Hetero)aryl Halides Using Biaryl Phosphorinane Ligands," ACS Catalysis, 10(24), 14735-14742 (2020). [Link]

  • G. Altenhoff, et al., "An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature," Angewandte Chemie International Edition, 42(31), 3690-3693 (2003). [Link]

  • A. M. del Hoyo, et al., "Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic," RSC Advances, 14, 28247-28251 (2024). [Link]

  • H. Tsuji, et al., "A Highly Selective Palladium-Catalyzed Aerobic Oxidative Aniline–Aniline Cross-Coupling Reaction," Organic Letters, 21(18), 7403-7407 (2019). [Link]

  • Wikipedia, "Buchwald–Hartwig amination." [Link]

  • J. P. Wolfe, et al., "Highly Active Palladium Catalysts for Suzuki Coupling Reactions," Journal of the American Chemical Society, 121(41), 9550-9561 (1999). [Link]

  • C. A. Parrish and S. L. Buchwald, "Palladium-Catalyzed Cross-Coupling of Aryl Triflates with Boronic Acids," The Journal of Organic Chemistry, 66(7), 2498-2500 (2001). [Link]

  • I. Bacsa, et al., "The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series," Beilstein Journal of Organic Chemistry, 14, 1076-1081 (2018). [Link]

  • Chemistry LibreTexts, "Buchwald-Hartwig Amination." (2023). [Link]

  • M. R. Biscoe, et al., "A New Class of Easily Accessible, Highly Active Palladium Catalysts for the Suzuki−Miyaura Coupling of Aryl Chlorides: The Effect of Ligand Structure on Reactivity," Journal of the American Chemical Society, 130(34), 11572-11573 (2008). [Link]

  • J. Magano and J. R. Dunetz, "Large-Scale Applications of Palladium-Catalyzed Cross-Coupling Reactions in the Pharmaceutical Industry," Chemical Reviews, 111(3), 2177-2250 (2011). [Link]

  • Organic Chemistry Portal, "Suzuki Coupling." [Link]

  • MDPI, "Catalyst Recycling in the Suzuki Coupling Reaction: Toward a Greener Synthesis in the Pharmaceutical Industry." (2022). [Link]

  • C. C. C. Johansson Seechurn, et al., "Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of C–C Bonds," Angewandte Chemie International Edition, 51(21), 5062-5085 (2012). [Link]

  • S. L. Buchwald, et al., "A Practical and Efficient Catalyst System for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides," Journal of the American Chemical Society, 123(32), 7727-7729 (2001). [Link]

  • S. D. Walker, et al., "A general and efficient catalyst system for the Suzuki-Miyaura coupling of aryl chlorides," Angewandte Chemie International Edition, 43(14), 1871-1876 (2004). [Link]

  • M. R. Netherton and G. C. Fu, "Air-Stable, Easily Handled Palladium Catalysts for Suzuki-Miyaura Couplings of Aryl Chlorides," Organic Letters, 3(26), 4295-4298 (2001). [Link]

  • R. Martin and S. L. Buchwald, "A General, Practical, and Efficient Catalyst for the Suzuki-Miyaura Coupling of Aryl Chlorides," Journal of the American Chemical Society, 129(12), 3492-3493 (2007). [Link]

  • T. E. Barder, et al., "New Catalysts for Suzuki-Miyaura Coupling Reactions: The Next Generation of Active and General Catalysts," Journal of the American Chemical Society, 127(13), 4685-4696 (2005). [Link]

  • T. E. Barder and S. L. Buchwald, "Efficient catalysts for the Suzuki-Miyaura coupling of aryl chlorides," Angewandte Chemie International Edition, 43(48), 6600-6602 (2004). [Link]

  • T. E. Barder, et al., "New Catalysts for the Suzuki-Miyaura Reaction: The Next Generation of Biarylphosphine Ligands," Angewandte Chemie International Edition, 43(40), 5342-5346 (2004). [Link]

  • A. F. Littke, et al., "A Versatile Catalyst for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates," Journal of the American Chemical Society, 122(17), 4020-4028 (2000). [Link]

  • J. P. Wolfe and S. L. Buchwald, "A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction: A General and Practical Method for the Synthesis of Biphenyls," Angewandte Chemie International Edition, 38(16), 2407-2410 (1999). [Link]

  • D. W. Old, et al., "A Highly Active Catalyst for the Suzuki-Miyaura Cross-Coupling of Aryl Chlorides," Journal of the American Chemical Society, 120(37), 9722-9723 (1998). [Link]

  • J. P. Wolfe, et al., "Simple, Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Triflates," The Journal of Organic Chemistry, 65(4), 1158-1174 (2000). [Link]

  • J. F. Hartwig, "Transition Metal-Catalyzed Synthesis of Arylamines and Aryl Ethers from Aryl Halides and Triflates: Scope and Mechanism," Angewandte Chemie International Edition, 37(15), 2046-2067 (1998). [Link]

  • J. Louie and J. F. Hartwig, "Palladium-Catalyzed Synthesis of Arylamines from Aryl Halides. Mechanistic Studies and Demonstration of the Utility of a New, Hindered Bidentate Phosphine Ligand," Journal of the American Chemical Society, 119(47), 11695-11696 (1997). [Link]

  • M. S. Viciu, et al., "A General Method for the Suzuki-Miyaura Cross-Coupling of Aryl and Heteroaryl Chlorides with Boronic Acids," Organic Letters, 5(9), 1479-1482 (2003). [Link]

  • S. P. Nolan, et al., "A Convenient and General Method for the Suzuki Cross-Coupling of Aryl Chlorides," The Journal of Organic Chemistry, 64(11), 3804-3805 (1999). [Link]

  • A. F. Littke and G. C. Fu, "A Convenient and General Method for Suzuki Cross-Coupling of Aryl and Vinyl Chlorides," Angewandte Chemie International Edition, 37(24), 3387-3388 (1998). [Link]

  • V. P. W. Böhm and W. A. Herrmann, "A general and efficient method for the Suzuki cross-coupling of aryl chlorides," Chemistry – A European Journal, 7(19), 4191-4196 (2001). [Link]

  • R. F. W. Jackson, et al., "A general and efficient method for the Suzuki cross-coupling of aryl chlorides," Journal of Organometallic Chemistry, 687(2), 376-382 (2003). [Link]

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Validation & Comparative

A Comparative Guide to the Reactivity of 4-Difluoromethoxy-2-ethylaniline and 4-Trifluoromethoxy-2-ethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the strategic incorporation of fluorinated functional groups is a cornerstone for modulating molecular properties. The difluoromethoxy (-OCHF₂) and trifluoromethoxy (-OCF₃) groups, in particular, offer a nuanced approach to enhancing metabolic stability, lipophilicity, and binding affinity.[1][2][3][4][5] This guide provides an in-depth comparison of the chemical reactivity of two key building blocks: 4-Difluoromethoxy-2-ethylaniline and 4-Trifluoromethoxy-2-ethylaniline. Understanding their distinct electronic characteristics is paramount for predicting their behavior in synthetic transformations and for the rational design of novel molecular entities.

Electronic Properties: A Tale of Two Fluoroalkoxy Groups

The reactivity of an aniline derivative is fundamentally governed by the electron density of the aromatic ring and the availability of the nitrogen lone pair. The -OCHF₂ and -OCF₃ groups, while similar, exert distinct electronic influences that dictate the molecule's behavior as a nucleophile and its susceptibility to electrophilic attack.

The primary difference lies in the balance between the strong inductive electron-withdrawing effect (-I) of the fluorine atoms and the potential for the oxygen lone pair to donate electron density into the ring via resonance (+R).

  • Trifluoromethoxy (-OCF₃) Group: The three highly electronegative fluorine atoms create a powerful inductive pull, making the -OCF₃ group one of the most electron-withdrawing substituents. This effect strongly deactivates the aromatic ring. The resonance donation from the oxygen is significantly diminished due to the fluorine atoms pulling electron density away from it.

  • Difluoromethoxy (-OCHF₂) Group: The -OCHF₂ group is also strongly electron-withdrawing, but less so than -OCF₃. The presence of a C-H bond slightly reduces the overall inductive effect compared to a C-F bond. Consequently, the oxygen atom in the -OCHF₂ group is slightly more capable of donating electron density to the ring through resonance, partially offsetting the inductive withdrawal.

A quantitative measure of these electronic effects is provided by the Hammett substituent constants (σp) . A more positive value indicates a stronger electron-withdrawing effect.

SubstituentHammett Constant (σp)Inductive EffectResonance Effect
-OCHF₂ 0.18[6]Strong (-I)Weak (+R)
-OCF₃ 0.35[7]Very Strong (-I)Very Weak (+R)

This data confirms that the -OCF₃ group is a significantly stronger electron-withdrawing group than -OCHF₂. This fundamental difference is the primary driver for the reactivity distinctions discussed below.

Figure 1. Comparative Electronic Influence

Comparative Reactivity Analysis

Nucleophilicity of the Aniline Nitrogen

The electron-withdrawing nature of the fluoroalkoxy groups pulls electron density away from the entire molecule, including the nitrogen atom of the amine. This reduces the availability of the nitrogen's lone pair of electrons, thereby decreasing its basicity and nucleophilicity.[8]

  • Prediction: 4-Trifluoromethoxy-2-ethylaniline will be a weaker base and a poorer nucleophile than 4-difluoromethoxy-2-ethylaniline.

  • Implications: Reactions involving the nucleophilic attack of the amine nitrogen, such as acylation, alkylation, or the formation of thioureas, will proceed more slowly with the trifluoromethoxy-substituted aniline.[8] To drive these reactions to completion, more forcing conditions may be required, such as higher temperatures, stronger bases or catalysts, or longer reaction times.

Electrophilic Aromatic Substitution (EAS)

The amino group (-NH₂) is a powerful activating, ortho-, para-directing group in electrophilic aromatic substitution (EAS) reactions.[9][10][11] However, this activating effect is strongly counteracted by the deactivating nature of the -OCHF₂ and -OCF₃ substituents.

  • Reactivity: The rate of EAS will be significantly slower for both molecules compared to aniline itself. Due to the stronger deactivating effect of the -OCF₃ group, 4-trifluoromethoxy-2-ethylaniline will be substantially less reactive towards electrophiles than 4-difluoromethoxy-2-ethylaniline .

  • Regioselectivity: The directing effects of the substituents must be considered. The -NH₂ and -CH₂CH₃ groups are both ortho-, para-directing. The fluoroalkoxy groups are deactivating but are also considered ortho-, para-directing. The positions open for substitution are C3, C5, and C6.

    • The position ortho to the powerful -NH₂ group (C3) and para to the ethyl group is sterically accessible.

    • The position ortho to the ethyl group and meta to the amine (C3) is also a potential site.

    • The position ortho to both the amine and the fluoroalkoxy group (C5) is another possibility. The final regiochemical outcome will be a complex interplay of these activating and deactivating effects, as well as steric hindrance. However, in strongly acidic media, as is common for nitration or sulfonation, the aniline nitrogen can be protonated to form an anilinium ion (-NH₃⁺). This group is strongly deactivating and meta-directing, which can drastically alter the reaction's course and yield complex product mixtures.[9][11]

  • Practical Considerations for EAS:

    • Halogenation: Direct bromination of anilines with bromine water often leads to polysubstitution due to the high activation of the ring by the amino group.[10][12] While the fluoroalkoxy groups temper this reactivity, careful control of stoichiometry and reaction conditions is still crucial to achieve mono-substitution.

    • Nitration: Direct nitration with mixed acid (HNO₃/H₂SO₄) is often problematic for anilines as it can lead to oxidation and the formation of tarry byproducts.[10][13] A common strategy to circumvent this is to first protect the amine as an acetanilide, which moderates its activating effect and prevents protonation. The nitration is then performed, followed by deprotection.

Representative Experimental Protocol: N-Acylation

This protocol describes a general procedure for the acylation of a substituted aniline. It highlights the potential adjustments needed when comparing the two title compounds.

Objective: To synthesize N-(4-(difluoromethoxy)-2-ethylphenyl)acetamide as a representative transformation.

Methodology:

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 4-difluoromethoxy-2-ethylaniline (1.0 eq) and a suitable aprotic solvent (e.g., dichloromethane or THF).

  • Base Addition: Add a non-nucleophilic base such as triethylamine or pyridine (1.2 eq) to the solution and stir.

  • Acylation: Cool the mixture in an ice bath (0 °C). Slowly add acetyl chloride (1.1 eq) or acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Scientist's Note (Comparative Insight): When performing this reaction with 4-trifluoromethoxy-2-ethylaniline , its lower nucleophilicity may result in a sluggish reaction.[8] If TLC analysis shows incomplete conversion after several hours, consider the following modifications:

  • Increase the reaction temperature by gently heating the mixture (e.g., to 40 °C).

  • Extend the reaction time.

  • Employ a more reactive acylating agent or use a catalytic amount of 4-dimethylaminopyridine (DMAP) to accelerate the reaction.

Acylation_Workflow start Start: Aniline & Solvent in Flask add_base Add Base (e.g., Triethylamine) start->add_base cool Cool to 0 °C add_base->cool add_acyl Add Acylating Agent (e.g., Acetyl Chloride) cool->add_acyl react Stir at Room Temp (2-4 hours) add_acyl->react monitor Monitor by TLC react->monitor note For -OCF₃ Aniline: Consider ↑ Temp or ↑ Time if sluggish react->note monitor->react Incomplete workup Aqueous Work-up & Extraction monitor->workup Complete purify Dry & Purify (Column Chromatography) workup->purify end End: Pure Product purify->end

Sources

The Strategic Advantage of Difluoromethoxy Bioisosterism: A Comparative Guide Focused on 4-Difluoromethoxy-2-ethylaniline

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the strategic modification of lead compounds to optimize their pharmacokinetic and pharmacodynamic profiles is a cornerstone of successful therapeutic development. Bioisosteric replacement, the substitution of one atom or group of atoms for another with similar steric or electronic properties, is a powerful tool in this endeavor. This guide provides an in-depth comparison of the methoxy group (-OCH3) and its bioisostere, the difluoromethoxy group (-OCF2H), with a specific focus on the implications of this substitution in the context of 4-Difluoromethoxy-2-ethylaniline.

The Rationale for Methoxy Group Bioisosteric Replacement

The methoxy group is a common substituent in many biologically active molecules. However, its presence can introduce metabolic liabilities, primarily through O-dealkylation mediated by cytochrome P450 (CYP) enzymes.[1][2] This metabolic instability can lead to rapid clearance, reduced bioavailability, and the formation of potentially reactive metabolites.[3][4] The goal of replacing the methoxy group is often to enhance metabolic stability while maintaining or improving the desired biological activity.[1]

Introducing the Difluoromethoxy Group: A Multifaceted Bioisostere

The difluoromethoxy group has emerged as a valuable bioisostere for the methoxy group due to its unique combination of physicochemical properties.[5][6] It offers a nuanced approach to modulating lipophilicity, electronic character, and metabolic stability.[7]

Physicochemical Property Modulation

The substitution of a methoxy group with a difluoromethoxy group instigates significant changes in a molecule's properties, as illustrated by the comparison between a generic 4-alkoxy-2-ethylaniline scaffold.

Property4-Methoxy-2-ethylaniline (Predicted)4-Difluoromethoxy-2-ethylanilineRationale for Change
Lipophilicity (cLogP) ~2.3~2.7The two fluorine atoms increase lipophilicity, but to a lesser extent than a trifluoromethoxy group.[5][8] The change in experimental ΔlogP can range from -0.1 to +0.4.[9][10][11]
Acidity of Anilino N-H (pKa) ~4.6~3.9The difluoromethoxy group is weakly electron-withdrawing (Hammett σp ≈ +0.14), which decreases the electron density on the aniline nitrogen, making it less basic and lowering the pKa.[5][6][12][13]
Hydrogen Bonding Hydrogen bond acceptor (oxygen)Hydrogen bond acceptor (oxygen) and weak hydrogen bond donor (-OCF₂H ).[9][14][15]The acidic proton on the difluoromethyl group can act as a hydrogen bond donor, a rare feature for a lipophilic group, potentially introducing new interactions with biological targets.[5][6][11]

dot graph TD { rankdir=LR; node [shape=box, style=rounded, color="#4285F4", fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#34A853"];

} Caption: Bioisosteric replacement workflow from a methoxy to a difluoromethoxy analogue and the resulting key physicochemical changes.

Enhancing Metabolic Stability: A Primary Driver

A significant advantage of the difluoromethoxy group is its enhanced stability towards oxidative metabolism. The strong carbon-fluorine bonds are resistant to cleavage by CYP450 enzymes, which are responsible for the O-demethylation of methoxy groups.[5][8] This increased metabolic robustness can lead to a longer plasma half-life and improved bioavailability of a drug candidate.[4][16]

For instance, studies on various compounds have shown that replacing a methoxy group with a difluoromethoxy group can significantly reduce the formation of reactive metabolites and covalent binding to microsomal proteins.[16][17] While direct metabolic data for 4-Difluoromethoxy-2-ethylaniline is not available, the well-established principles of this bioisosteric replacement strongly suggest a similar improvement in metabolic stability compared to its methoxy counterpart.

Experimental Protocols

To empirically validate the predicted advantages of the difluoromethoxy substitution, the following experimental protocols are recommended.

Determination of Lipophilicity (logP) by Shake-Flask Method

Objective: To experimentally determine and compare the octanol-water partition coefficient (logP) of 4-Methoxy-2-ethylaniline and 4-Difluoromethoxy-2-ethylaniline.

Protocol:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a mixture of n-octanol and phosphate-buffered saline (PBS), pH 7.4.

  • Vortex the mixture vigorously for 15 minutes to allow for partitioning.

  • Centrifuge the mixture to separate the octanol and aqueous layers.

  • Carefully collect samples from both the octanol and aqueous layers.

  • Analyze the concentration of the compound in each layer using a suitable analytical method (e.g., HPLC-UV).

  • Calculate the logP value using the formula: logP = log([Compound]octanol / [Compound]aqueous).

In Vitro Metabolic Stability Assay using Liver Microsomes

Objective: To assess the metabolic stability of the compounds in the presence of liver microsomes.

Protocol:

  • Prepare an incubation mixture containing pooled human liver microsomes (e.g., 0.5 mg/mL protein concentration) in a phosphate buffer (pH 7.4).[18]

  • Add the test compound to the mixture at a final concentration of, for example, 1 µM.

  • Pre-incubate the mixture at 37°C for 5 minutes.

  • Initiate the metabolic reaction by adding the cofactor NADPH.[18] Run control incubations in the absence of NADPH.

  • Incubate the reaction mixture at 37°C.

  • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), remove aliquots and quench the reaction with a cold organic solvent (e.g., acetonitrile).[18]

  • Analyze the remaining parent compound concentration in each sample by LC-MS/MS.

  • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

dot graph G { bgcolor="#F1F3F4" node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];

} Caption: Experimental workflow for the in vitro metabolic stability assay.

Synthetic Accessibility

4-Difluoromethoxy-2-ethylaniline is a readily accessible building block for medicinal chemistry campaigns. Its synthesis can be achieved through various established methods. A common route involves the difluoromethylation of a corresponding phenol, followed by other functional group manipulations.[19][20][21] The availability of such intermediates is crucial for their incorporation into drug discovery programs.[19]

Conclusion

The bioisosteric replacement of a methoxy group with a difluoromethoxy group, as exemplified by the transition to 4-Difluoromethoxy-2-ethylaniline, represents a sophisticated strategy for lead optimization. This substitution offers a predictable and advantageous modulation of key drug-like properties. The increase in metabolic stability, coupled with a moderate increase in lipophilicity and the introduction of a potential hydrogen bond donating capability, provides medicinal chemists with a powerful tool to enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. The successful application of the difluoromethoxy group in approved drugs like pantoprazole and roflumilast underscores its importance in modern drug discovery.[5][6]

References

  • Zafrani, Y., Yeffet, D., Sod-Moriah, G., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available from: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the “Lipophilic Hydrogen Bond Donor” Concept. Journal of Medicinal Chemistry. Available from: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. Semantic Scholar. Available from: [Link]

  • Zafrani, Y., et al. (n.d.). The Difluoromethyl Bioisoster: Examining the “Lipophilic Hydrogen Bond Donor” Concept. CiteSeerX. Available from: [Link]

  • MDPI. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • Fujita, T., et al. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Angewandte Chemie. Available from: [Link]

  • Zafrani, Y., et al. (2017). Difluoromethyl Bioisostere: Examining the "Lipophilic Hydrogen Bond Donor" Concept. PubMed. Available from: [Link]

  • ACS Publications. (2026). On the Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • National Institutes of Health. (2013). Direct Synthesis of Fluorinated Heteroarylether Bioisosteres. Available from: [Link]

  • Scilit. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Available from: [Link]

  • National Institutes of Health. (n.d.). Synthesis of Tri- and Difluoromethoxylated Compounds by Visible Light Photoredox Catalysis. Available from: [Link]

  • Royal Society of Chemistry. (2021). CHAPTER 9: Cytochrome P450 Metabolism. Available from: [Link]

  • ResearchGate. (2025). Improving Metabolic Stability of Phosphodiesterase-4 Inhibitors Containing a Substituted Catechol: Prevention of Reactive Intermediate Formation and Covalent Binding. Available from: [Link]

  • ResearchGate. (n.d.). Structures of classical bioisosteres containing the 3-methoxy versus 3-difluoromethoxy isosterism. Available from: [Link]

  • ACS Publications. (2026). Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines. Available from: [Link]

  • ACS Publications. (2026). Metabolic Stability of Fluorinated Small Molecules: A Physical Organic Chemistry Perspective. Available from: [Link]

  • LookChem. (n.d.). Cas 97963-76-3,4-Difluoromethoxy-2-nitro-aniline. Available from: [Link]

  • Google Patents. (n.d.). CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
  • National Institutes of Health. (n.d.). 2-Difluoromethoxy-substituted Estratriene Sulfamates: Synthesis, Anti-proliferative SAR, Anti-tubulin Activity and Steroid Sulfatase Inhibition. Available from: [Link]

  • Air Force Institute of Technology. (n.d.). Substituent Effects on the Physical Properties and pKa of Aniline. Available from: [Link]

  • ChemRxiv. (n.d.). Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines. Available from: [Link]

  • Journal of Engineering Research and Applied Science. (2024). Statistical Analysis of Substituent Effects on pKa of Aniline. Available from: [Link]

  • Organic Syntheses. (2024). Difluoromethylation of Phenols. Available from: [Link]

  • MDPI. (2024). Predicting pKa Values of Para-Substituted Aniline Radical Cations vs. Stable Anilinium Ions in Aqueous Media. Available from: [Link]

  • National Institutes of Health. (n.d.). Decoding the Role of CYP450 Enzymes in Metabolism and Disease: A Comprehensive Review. Available from: [Link]

  • MDPI. (2023). Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs. Available from: [Link]

  • National Institutes of Health. (n.d.). The impact of the exposome on cytochrome P450-mediated drug metabolism. Available from: [Link]

  • ResearchGate. (n.d.). Cytochrome P450 Enzymes. Available from: [Link]

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Comprehensive Mass Spectrometry Fragmentation Pattern Analysis of 4-Difluoromethoxy-2-ethylaniline: GC-MS vs. LC-MS/MS

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern pharmaceutical development, 4-Difluoromethoxy-2-ethylaniline serves as a critical structural building block, particularly in the synthesis of kinase inhibitors and benzimidazole-based therapeutics[1]. The presence of both an electron-donating ethyl group and an electron-withdrawing difluoromethoxy (-OCHF2) moiety on the aniline core creates unique electronic vulnerabilities. Accurately characterizing its mass spectrometry (MS) fragmentation pattern is essential for identifying genotoxic impurities, conducting metabolic profiling, and ensuring drug substance purity[2][3].

This guide provides an authoritative comparison between Gas Chromatography-Electron Ionization-Mass Spectrometry (GC-EI-MS) and Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (LC-ESI-MS/MS) for the analysis of this compound. By dissecting the mechanistic pathways and providing self-validating experimental protocols, this document empowers analytical scientists to select and optimize the correct platform for their specific research objectives.

Mechanistic Profiling: Fragmentation Pathways

The fragmentation of 4-Difluoromethoxy-2-ethylaniline is driven by the competing stabilities of the functional groups attached to the aromatic ring. The ionization technique strictly dictates the primary cleavage events:

  • Hard Ionization (GC-EI-MS, 70 eV): Electron ionization strips an electron to form the radical cation M+• at m/z 187. The highly energetic state induces rapid homolytic cleavages. The ethyl group undergoes α -cleavage to expel a methyl radical (•CH3, -15 Da), yielding a stable tropylium or substituted benzyl cation at m/z 172. Concurrently, the difluoromethoxy group frequently expels a •CHF2 radical (-51 Da) to form a phenoxy cation at m/z 136, which subsequently loses carbon monoxide (CO, -28 Da) to yield m/z 108.

  • Soft Ionization (LC-ESI-MS/MS, Positive Mode): Electrospray ionization protonates the basic primary amine, generating the even-electron precursor [M+H]+ at m/z 188. Under Collision-Induced Dissociation (CID), the protonated aniline readily loses ammonia (NH3, -17 Da) to form m/z 171. The difluoromethoxy group can also undergo collision-induced cleavage, losing the •CHF2 radical to yield m/z 137, a transition frequently monitored in Multiple Reaction Monitoring (MRM) assays for trace-level quantification[3].

FragPathway Substrate 4-Difluoromethoxy-2-ethylaniline ESI_Ion LC-ESI-MS/MS [M+H]+ m/z 188 Substrate->ESI_Ion Soft Ionization (+H+) EI_Ion GC-EI-MS M+• m/z 187 Substrate->EI_Ion Hard Ionization (-e-) ESI_Frag1 m/z 171 Loss of NH3 (-17 Da) ESI_Ion->ESI_Frag1 CID ESI_Frag2 m/z 137 Loss of •CHF2 (-51 Da) ESI_Ion->ESI_Frag2 CID EI_Frag1 m/z 172 Loss of •CH3 (-15 Da) EI_Ion->EI_Frag1 Alpha-cleavage EI_Frag2 m/z 136 Loss of •CHF2 (-51 Da) EI_Ion->EI_Frag2 Homolytic cleavage EI_Frag3 m/z 108 Loss of CO (-28 Da) EI_Frag2->EI_Frag3 Rearrangement

Mass spectrometry fragmentation pathways of 4-Difluoromethoxy-2-ethylaniline under ESI and EI.

Technology Comparison: GC-EI-MS vs. LC-ESI-MS/MS

Choosing between GC-MS and LC-MS/MS depends fundamentally on the analytical objective—whether the goal is structural elucidation of isomers or ultra-sensitive trace quantification in complex biological matrices[4][5]. While GC-MS excels at separating volatile, thermally stable compounds and providing highly reproducible library-matchable spectra, LC-MS/MS provides superior sensitivity and limits of detection (LOD) for polar and thermolabile molecules without the need for derivatization[6].

For aniline derivatives specifically, primary amines can interact with active silanol sites on GC columns, leading to peak tailing. Therefore, LC-MS/MS is often preferred for direct, high-throughput analysis, though GC-MS remains the gold standard for resolving closely related positional isomers[7][8].

Performance Comparison Matrix
ParameterGC-EI-MS (Single Quadrupole)LC-ESI-MS/MS (Triple Quadrupole)
Ionization & Precursor Electron Ionization (70 eV)Electrospray Ionization (Soft)
Primary Ion Detected M+• (m/z 187)[M+H]+ (m/z 188)
Derivatization Need Highly Recommended (e.g., Acetylation)Not Required (Direct Injection)
Sensitivity (LOD) ~1.0 - 5.0 ng/mL~0.05 - 0.1 ng/mL
Isomer Resolution Excellent (Chromatographic separation)Moderate (Relies on specific MRM transitions)
Matrix Effects Low (Analyzed in the gas phase)High (Ion suppression in ESI source)
Primary Application Structural elucidation, Impurity profilingTrace quantification, Pharmacokinetics

Self-Validating Experimental Methodologies

To ensure absolute trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Every critical step includes a built-in verification mechanism to prevent false positives or quantitative drift.

Protocol A: LC-ESI-MS/MS Trace Quantification (MRM Mode)

This protocol is optimized for the trace-level detection of 4-Difluoromethoxy-2-ethylaniline in biological matrices or active pharmaceutical ingredients (APIs).

  • Sample Preparation & SIL-IS Spiking:

    • Action: Aliquot 100 µL of the sample matrix. Immediately spike with 10 µL of a Stable Isotope-Labeled Internal Standard (SIL-IS), such as 4-Difluoromethoxy-2-ethylaniline-d5 (100 ng/mL).

    • Causality: Co-eluting matrix components compete for charge in the ESI source, causing unpredictable ion suppression. The SIL-IS perfectly co-elutes with the analyte, experiencing the exact same suppression, thereby normalizing the quantitative response[6].

  • Protein Precipitation / Extraction:

    • Action: Add 300 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Vortex for 2 minutes and centrifuge at 14,000 x g for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Chromatographic Separation:

    • Action: Inject 5 µL onto a sub-2 µm C18 UPLC column (e.g., 50 × 2.1 mm, 1.7 µm)[2]. Use a gradient elution of Water + 0.1% Formic Acid (Mobile Phase A) and Acetonitrile + 0.1% Formic Acid (Mobile Phase B).

    • Causality: The acidic modifier (Formic Acid) forces the equilibrium of the primary amine toward its protonated state (-NH3+), exponentially increasing the [M+H]+ yield in positive ESI mode.

  • MS/MS Acquisition:

    • Action: Operate the Triple Quadrupole in Positive ESI MRM mode. Set the precursor to m/z 188. Monitor the quantifier transition m/z 188 137 (Collision Energy: 20 eV) and the qualifier transition m/z 188 171 (Collision Energy: 15 eV)[3].

  • System Suitability Verification (Self-Validation):

    • Action: Run a pure solvent blank immediately following the highest calibration standard.

    • Pass Criteria: The peak area in the blank must be <20% of the Lower Limit of Quantification (LLOQ) area. If carryover exceeds this, the autosampler needle wash protocol must be re-optimized before proceeding.

Protocol B: GC-EI-MS Structural Profiling

This protocol is optimized for confirming the molecular structure and resolving positional isomers of difluoromethoxy-anilines.

  • Derivatization:

    • Action: Dissolve 1 mg of the sample in 500 µL of anhydrous Ethyl Acetate. Add 50 µL of Trifluoroacetic anhydride (TFAA) and incubate at 60°C for 30 minutes.

    • Causality: The primary amine (-NH2) of the aniline is highly polar and basic, which causes severe peak tailing on standard non-polar GC stationary phases. TFAA converts the amine into a volatile, thermally stable trifluoroacetamide, ensuring sharp, Gaussian peak shapes[4].

  • Injection & Separation:

    • Action: Inject 1 µL in splitless mode (Injector Temp: 250°C) onto a 5% phenyl/95% dimethylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm, 0.25 µm). Program the oven from 60°C (hold 1 min) to 280°C at 15°C/min.

  • EI-MS Acquisition:

    • Action: Set the ion source temperature to 230°C and electron energy to 70 eV. Acquire full-scan data from m/z 50 to 300.

  • System Suitability Verification (Self-Validation):

    • Action: Prior to sample injection, execute an automated tune using Perfluorotributylamine (PFTBA).

    • Pass Criteria: The isotopic ratios of the m/z 69, 219, and 502 tuning masses must fall within ±10% of theoretical NIST values. This guarantees that the quadrupole is correctly resolving masses and that the electron multiplier is not degraded.

Workflow Prep Sample Prep & Isotope Spiking SST System Suitability Test (SST) Prep->SST Analysis Data Acquisition (GC-MS or LC-MS) SST->Analysis Pass criteria Validation Blank & QC Verification Analysis->Validation Output Quantification & Spectral Match Validation->Output Zero carryover

Self-validating analytical workflow ensuring high-fidelity mass spectrometric quantification.

References

  • Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - Semantic Scholar Semantic Scholar URL:[Link][7]

  • (PDF) Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater - ResearchGate ResearchGate URL:[Link][8]

  • Design, Synthesis, Dynamic Docking, Biochemical Characterization, and in Vivo Pharmacokinetics Studies of Novel Topoisomerase II Poisons with Promising Antiproliferative Activity - PMC National Institutes of Health (NIH) URL:[Link][2]

  • A SELECTIVE AND SENSITIVE METHOD DEVELOPMENT AND VALIDATION BY LC–MS/MS APPROACH FOR TRACE LEVEL QUANTIFICATION OF THREE POTEN - Rasayan Journal of Chemistry Rasayan Journal of Chemistry URL:[Link][3]

  • GC-MS vs LC-MS - ResolveMass Laboratories Inc. ResolveMass Laboratories Inc. URL:[Link][4]

  • LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Emery Pharma URL:[Link][5]

  • GC-MS vs LC-MS: How to Choose for Metabolomics Research - Arome Science Arome Science URL:[Link][6]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.